3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
Description
Properties
IUPAC Name |
3-(4-bromo-1-methylpyrazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYPAPYJDCJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370704 | |
| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-77-1 | |
| Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline: Synthesis, Characterization, and Potential Applications
CAS Number: 573711-38-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established knowledge of analogous pyrazole and aniline derivatives to present its physicochemical properties, plausible synthetic routes, and potential biological activities. This guide serves as a foundational resource for researchers investigating this and related chemical entities.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules. Their diverse pharmacological profiles include anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2][3] The incorporation of a bromo-substituted pyrazole linked to an aniline moiety suggests potential for this compound to act as a versatile scaffold in the design of novel therapeutic agents. The aniline group provides a key site for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 573711-38-3 | [4] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [5] |
| Molecular Weight | 252.11 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Typically available in purities of 95% or higher for research purposes. | [7] |
Note: Some sources may list a different CAS number (e.g., 175201-77-1) for what appears to be the same chemical structure; however, 573711-38-3 is more consistently cited.
Synthesis and Experimental Protocols
A definitive, published synthetic protocol for this compound is not available. However, based on the synthesis of structurally related compounds, a plausible synthetic strategy would involve a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids or esters.[8][9]
General Synthetic Workflow
A potential synthetic workflow is outlined below. This represents a generalized approach that would require optimization for this specific target molecule.
Caption: General workflow for the synthesis and evaluation of this compound.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and would require optimization.
-
Reaction Setup: To a reaction vessel, add 4-bromo-1-methyl-3-iodopyrazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), and a base such as potassium carbonate (2.0 eq).
-
Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological data for this compound has been reported, the pyrazole and aniline moieties are present in numerous compounds with significant pharmacological activities.
Postulated Biological Activities
-
Anticancer: Many pyrazole derivatives exhibit anticancer properties by inhibiting various protein kinases.[2][10] For instance, some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2).[10]
-
Antimicrobial: Pyrazole-containing compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11] The mechanism of action can vary, with some derivatives inhibiting essential enzymes in bacterial metabolic pathways.
-
Anti-inflammatory: The pyrazole ring is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1]
-
Antiviral: Certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been found to interfere with the replication of viruses like the respiratory syncytial virus (RSV).[12]
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrazole derivatives as kinase inhibitors, a logical starting point for investigating the mechanism of action of this compound would be its effect on kinase-mediated signaling pathways implicated in cancer and inflammation. A hypothetical workflow for such an investigation is presented below.
Caption: Hypothetical workflow for investigating the impact of the title compound on a kinase signaling pathway.
Characterization Data (Exemplary)
Detailed spectral data for this compound is not published. However, based on the analysis of similar compounds, the following are expected spectral characteristics:
-
¹H NMR: Signals corresponding to the protons on the aniline and pyrazole rings, as well as the methyl group. The aromatic protons would appear in the range of δ 6.5-8.0 ppm, while the methyl protons would be a singlet around δ 3.5-4.0 ppm.[13][14]
-
¹³C NMR: Resonances for the ten carbon atoms in the molecule, with aromatic carbons appearing in the downfield region.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (252.11 g/mol ), along with a characteristic isotopic pattern for a monobrominated compound.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural motifs are common in a wide range of biologically active compounds. This technical guide provides a foundational understanding of its properties, plausible synthesis, and potential applications based on the current knowledge of related chemical structures. Further experimental work is necessary to fully elucidate the chemical and biological characteristics of this specific molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 573711-38-3|3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline|BLD Pharm [bldpharm.com]
- 6. 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmchemsci.com [jmchemsci.com]
- 14. rsc.org [rsc.org]
An In-Depth Technical Guide to 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological significance of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline. This compound belongs to the pyrazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. This document collates available data on its physicochemical properties, offers a plausible synthetic route based on established methodologies, and discusses its potential role in biological signaling pathways, drawing parallels with structurally related compounds. The information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical Properties
This compound is an organic compound featuring a substituted pyrazole ring linked to an aniline moiety. The presence of the bromine atom, the methyl group, and the aniline functionality imparts specific chemical characteristics that are crucial for its reactivity and potential biological applications.
Physicochemical Data
Quantitative experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available and predicted information.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₀BrN₃ | - |
| Molecular Weight | 252.11 g/mol | |
| CAS Number | 175201-77-1 | - |
| Appearance | Solid (predicted) | Based on related compounds. |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Moderately soluble in organic solvents. | General property of similar aromatic compounds. |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the protons on the aniline ring (typically in the aromatic region of 6.5-7.5 ppm), a singlet for the pyrazole proton, a singlet for the N-methyl group, and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Resonances for the carbon atoms of the pyrazole and aniline rings. The carbon attached to the bromine atom would be expected to appear at a characteristic chemical shift.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the heterocyclic and aromatic systems.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 251 and 253 in an approximate 1:1 ratio, which is characteristic of the isotopic pattern of bromine.
Experimental Protocols: A Proposed Synthetic Route
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and efficient synthetic strategy can be devised based on established methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, followed by functional group manipulations. A potential route could involve a Suzuki-Miyaura cross-coupling reaction.
Proposed Synthesis via Suzuki-Miyaura Coupling
This approach involves the palladium-catalyzed cross-coupling of a brominated pyrazole derivative with an appropriate boronic acid or ester.
Step 1: Synthesis of 3-bromo-1-methyl-1H-pyrazole (This is a potential starting material).
Step 2: Suzuki-Miyaura Coupling
-
Reaction: 3-bromo-1-methyl-1H-pyrazole is reacted with 3-aminophenylboronic acid.
-
Reagents and Conditions:
-
Palladium Catalyst: A suitable palladium catalyst such as Pd(PPh₃)₄ or a more advanced pre-catalyst.
-
Base: A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used.
-
Temperature: The reaction is usually heated to reflux.
-
-
Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Caption: Proposed Suzuki-Miyaura Synthesis Workflow.
Biological Activity and Signaling Pathways
While the specific biological activities of this compound have not been extensively documented, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Pyrazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]
Potential as a Kinase Inhibitor
Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. For instance, some pyrazole derivatives have been shown to inhibit Janus kinases (JAKs) or suppress MEK-dependent pathways, both of which are crucial in cancer and inflammatory diseases.[3][4] The structural features of this compound, particularly the substituted pyrazole ring, make it a candidate for investigation as a kinase inhibitor.
Caption: Potential Kinase Inhibition Signaling Pathway.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of drug discovery. While there is a current lack of comprehensive public data on its specific chemical and biological properties, its structural similarity to other bioactive pyrazole derivatives suggests it may possess interesting pharmacological activities. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation. This technical guide serves as a foundational document to encourage and facilitate future research into this promising compound.
References
- 1. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative data for this exact molecule, this guide synthesizes information on its general physicochemical properties, details established methodologies for its characterization, and explores its potential biological relevance based on the activities of structurally related compounds.
Physicochemical Properties
This compound is an organic compound featuring a pyrazole ring substituted with a bromo and a methyl group, and an aniline moiety. This structure imparts a combination of aromaticity, potential for hydrogen bonding through the aniline group, and reactivity associated with the bromine atom[1].
Solubility Profile
-
Organic Solvents: The compound is expected to exhibit moderate solubility in common organic solvents[1]. The aromatic nature of the pyrazole and aniline rings contributes to favorable interactions with solvents like ethanol, methanol, and acetone[2].
-
Aqueous Solvents: Solubility in water is anticipated to be limited. While the aniline group can participate in hydrogen bonding, the overall hydrophobic character of the molecule, due to the bromo-substituted pyrazole and the benzene ring, likely restricts its aqueous solubility.
Data on Structurally Related Compounds
To provide a comparative context, the table below summarizes the solubility of a related compound, 4-Bromoaniline. It is important to note that these values are for a different, albeit structurally similar, molecule and should be used as a general guide only.
| Compound | Solvent | Solubility | Reference |
| 4-Bromoaniline | Water | Slightly soluble | [3] |
| Ethanol | Soluble | [3] | |
| Ether | Soluble | [3] | |
| Chloroform | Soluble | [3] |
Experimental Protocols for Solubility Determination
For researchers seeking to quantify the solubility of this compound, the following established experimental protocols are recommended.
1. Shake-Flask Method (Equilibrium Solubility)
This traditional and widely accepted method determines the thermodynamic equilibrium solubility of a compound.
-
Principle: An excess amount of the solid compound is added to a specific solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
-
Detailed Methodology:
-
Add an excess of this compound to a series of vials, each containing a different solvent of interest.
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let undissolved solids settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by sampling or by filtration through a fine-pore filter.
-
Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
-
2. Nephelometry (Kinetic Solubility)
This high-throughput method is useful for determining the kinetic solubility of a compound, which is relevant in early drug discovery screening.
-
Principle: Nephelometry measures the light scattered by suspended particles in a solution. A solution is prepared by adding a concentrated stock of the compound (typically in DMSO) to an aqueous buffer. The concentration at which precipitation is first observed is considered the kinetic solubility.
-
Detailed Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
In a multi-well plate, perform serial dilutions of the stock solution with DMSO.
-
Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well, resulting in a low final concentration of DMSO (typically 1-5%).
-
Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer.
-
The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation (i.e., remains clear).
-
Below is a DOT script for a generalized experimental workflow for determining solubility.
Potential Biological Activity and Signaling Pathways
While the specific biological targets of this compound have not been explicitly reported, the pyrazole-aniline scaffold is present in molecules with known biological activities, particularly as anticancer and antimicrobial agents. Two plausible mechanisms of action are explored below.
1. Inhibition of Cyclin-Dependent Kinases (CDKs)
Many pyrazole derivatives have been investigated as inhibitors of CDKs, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer. Specifically, the CDK4/6-Cyclin D complex is crucial for the G1-S phase transition. Inhibition of this complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle and inhibiting tumor cell proliferation.
The following DOT script visualizes the CDK4/6 signaling pathway and the point of inhibition.
2. Inhibition of DNA Gyrase
Pyrazole derivatives have also been identified as potent antimicrobial agents. One of the key bacterial targets for such compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. DNA gyrase introduces negative supercoils into DNA, and its inhibition leads to the disruption of these vital cellular processes, ultimately causing bacterial cell death.
The following DOT script illustrates the mechanism of DNA gyrase and its inhibition.
Conclusion
This compound represents a molecule with significant potential in drug discovery, given the established biological activities of the pyrazole-aniline scaffold. While specific quantitative data on its solubility remains to be published, this guide provides a framework for its characterization using standard experimental protocols. Furthermore, the exploration of its potential roles as a CDK or DNA gyrase inhibitor offers clear avenues for future biological investigation. Further research is warranted to fully elucidate the physicochemical properties and therapeutic potential of this compound.
References
- 1. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
Audience: Researchers, Scientists, and Drug Development Professionals
Core Abstract: This document provides a detailed technical overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of the novel compound 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline. Due to the absence of published experimental spectra for this specific molecule, this guide presents a predicted NMR profile based on established chemical shift principles and data from structurally related analogs. It includes comprehensive tables of predicted ¹H and ¹³C NMR chemical shifts, a standardized experimental protocol for data acquisition, and a logical workflow for the structural elucidation of such novel compounds. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of pyrazole-based compounds in drug discovery and development.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects on the pyrazole and aniline ring systems, drawing upon data for 1-methylpyrazole, bromo-substituted pyrazoles, and 3-substituted anilines.[1][2][3][4][5] The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~7.55 | s | H-5 (Pyrazole) |
| ~7.20 | t, J ≈ 7.8 Hz | H-5' (Aniline) |
| ~6.90 | d, J ≈ 7.6 Hz | H-6' (Aniline) |
| ~6.80 | s (broad) | H-2' (Aniline) |
| ~6.70 | d, J ≈ 8.0 Hz | H-4' (Aniline) |
| ~3.85 | s | N-CH₃ (Pyrazole) |
| ~3.70 | br s | -NH₂ (Aniline) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| ~150.0 | C-3 (Pyrazole) |
| ~147.0 | C-3' (Aniline) |
| ~138.0 | C-5 (Pyrazole) |
| ~132.0 | C-1' (Aniline) |
| ~129.5 | C-5' (Aniline) |
| ~118.0 | C-6' (Aniline) |
| ~115.5 | C-4' (Aniline) |
| ~114.0 | C-2' (Aniline) |
| ~92.0 | C-4 (Pyrazole, C-Br) |
| ~39.0 | N-CH₃ (Pyrazole) |
Experimental Protocols for NMR Data Acquisition
The following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for novel organic compounds such as this compound.
2.1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6][7]
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. For compounds with higher polarity, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[6][8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[6]
-
Dissolution and Filtration: Prepare the sample in a small vial to ensure complete dissolution. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[7][8] Suspended solids can interfere with the magnetic field homogeneity, leading to poor spectral resolution.[9]
2.2. NMR Spectrometer Setup
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended.
-
Probe Tuning: Tune and match the NMR probe for the specific sample and nuclei being observed (¹H and ¹³C) to maximize signal sensitivity.[10]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.[11]
2.3. ¹H NMR Acquisition Parameters
-
Experiment: Standard one-pulse proton experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay is necessary for accurate integration if quantitation is required.[11]
-
Number of Scans (ns): 8-16 scans, depending on the sample concentration.
2.4. ¹³C NMR Acquisition Parameters
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Pulse Angle: 30 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.[7]
2.5. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening) of ~0.3 Hz for ¹H and ~1.0 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate peak integration and presentation.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualization of Compound Characterization Workflow
Since no specific signaling pathways for this compound are documented, the following diagram illustrates a standard logical workflow for the structural elucidation and characterization of a novel synthesized compound. This process ensures the unambiguous confirmation of the molecule's identity and purity through orthogonal analytical methods.[12][13][14]
Caption: Logical workflow for the synthesis and structural confirmation of a novel chemical entity.
References
- 1. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 2. 1-Methylpyrazole(930-36-9) 1H NMR [m.chemicalbook.com]
- 3. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 9. organomation.com [organomation.com]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Mass Spectrometry of Bromo-Methyl-Pyrazoles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of bromo-methyl-pyrazoles, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. Understanding their behavior under mass spectrometric conditions is crucial for their unambiguous identification, characterization, and quantification in complex mixtures. This document outlines common fragmentation patterns observed during electron ionization mass spectrometry (EI-MS), details experimental protocols for their analysis, and presents quantitative data for representative isomers.
Core Principles of Fragmentation
Electron ionization mass spectrometry is a powerful technique for the structural elucidation of volatile and semi-volatile compounds like bromo-methyl-pyrazoles. The high energy (typically 70 eV) imparted to the molecule induces ionization and subsequent fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint.
The fragmentation of pyrazole derivatives is primarily governed by the stability of the aromatic ring and the nature of its substituents. For bromo-methyl-pyrazoles, key fragmentation pathways involve the loss of the bromine atom, the methyl group, and characteristic ring cleavages. The presence of bromine is often indicated by a distinctive isotopic pattern in the molecular ion and bromine-containing fragments, owing to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br.[1]
Fragmentation Pathways of Bromo-Methyl-Pyrazoles
The fragmentation of bromo-methyl-pyrazoles under electron ionization typically proceeds through several key pathways. The initial ionization event forms a molecular ion (M+•). Subsequent fragmentation can involve the loss of a bromine radical (•Br), a methyl radical (•CH3), or neutral molecules such as hydrogen cyanide (HCN) and nitrogen (N2). The relative abundance of the resulting fragment ions depends on the substitution pattern of the pyrazole ring.[2][3]
A generalized fragmentation workflow can be visualized as follows:
Caption: Generalized EI-MS fragmentation workflow for bromo-methyl-pyrazoles.
Quantitative Data: Fragmentation of Isomers
The following table summarizes the characteristic mass-to-charge ratios (m/z) and relative abundances of key fragments for different bromo-methyl-pyrazole isomers as reported in the literature. It is important to note that mass spectra can exhibit variations depending on the specific instrument and analytical conditions.
| Compound | Molecular Ion (m/z) | [M-Br]+ | [M-CH3]+ | Other Key Fragments (m/z) |
| 4-Bromo-1-methyl-1H-pyrazole | 160/162 | 81 | 145/147 | 54, 40 |
| 3(5)-Bromo-5(3)-methyl-1H-pyrazole | 160/162 | 81 | 145/147 | 94/96, 67 |
| 5-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde | 204/206 | 125 | 189/191 | 175/177 ([M-CHO]+) |
Note: The presence of two m/z values separated by a slash (e.g., 160/162) indicates the isotopic peaks corresponding to the presence of 79Br and 81Br.
Experimental Protocols
A robust and reliable method for the analysis of bromo-methyl-pyrazoles is gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation of isomers prior to their introduction into the mass spectrometer, enabling individual characterization.
Sample Preparation
-
Dissolution: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Derivatization (if necessary): For pyrazoles with a free N-H group, derivatization (e.g., silylation) may be required to improve volatility and chromatographic peak shape. However, many bromo-methyl-pyrazoles are amenable to direct analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
A typical GC-MS protocol for the analysis of bromo-methyl-pyrazoles is outlined below. Optimization of these parameters may be necessary for specific applications.
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C VL or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
The following diagram illustrates the experimental workflow for GC-MS analysis:
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. BiblioBoard [openresearchlibrary.org]
Spectroscopic and Synthetic Data for 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline Not Publicly Available
A comprehensive search for detailed spectroscopic and synthetic information on the compound 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline for the creation of an in-depth technical guide has concluded that the specific data required is not available in the public domain. Efforts to locate quantitative data from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and detailed experimental protocols for its synthesis did not yield any specific results for this particular molecule.
While the compound, identified with CAS number 573711-38-3, is listed by several chemical suppliers, indicating its potential availability for purchase, the associated spectroscopic data and synthesis methodologies are not provided in accessible literature. Searches for this compound as an intermediate in broader synthetic pathways or within supplementary materials of scientific publications were also unsuccessful.
Information available for structurally related but distinct molecules, such as various bromo-aniline and methyl-pyrazole derivatives, cannot be reliably extrapolated to provide an accurate and detailed characterization of the target compound.
Due to the absence of the necessary experimental data, the development of a comprehensive technical guide that includes structured data tables, detailed experimental protocols, and workflow visualizations for this compound cannot be completed at this time. Researchers, scientists, and drug development professionals seeking this information may need to perform their own synthesis and spectroscopic analysis to generate the required data.
Below is a conceptual visualization of a general workflow for spectroscopic characterization, which would be applicable should the data become available.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Chemical structure of this compound. (Note: A placeholder is used as a definitive structure image could not be generated without validated data).
An In-depth Technical Guide to the X-ray Crystallography of 1-methyl-3-phenyl-1H-pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of 1-methyl-3-phenyl-1H-pyrazole derivatives and structurally related compounds. Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and agrochemicals, making their precise structural elucidation crucial for understanding their biological activity and for the rational design of new therapeutic agents. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of these molecules, offering critical insights into their conformation, stereochemistry, and intermolecular interactions.
Experimental Protocols
The successful crystallographic analysis of 1-methyl-3-phenyl-1H-pyrazole derivatives hinges on a series of well-defined experimental procedures, from the initial synthesis of the compound to the final refinement of its crystal structure.
Synthesis and Crystallization
The synthesis of pyrazole derivatives often involves cyclocondensation reactions. A common method for a related structure, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, involves refluxing a 1:1 molar ratio of phenylhydrazine and dimethylacetylene dicarboxylate (DMAD) in a solvent mixture of toluene and dichloromethane.[1] For other derivatives like 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, the synthesis can be achieved by reacting 1-phenyl-5-chloro-3-methyl-1H-pyrazol-4-carbaldehyde with a substituted phenol, such as p-cresol, in dimethylsulfoxide with a base like potassium hydroxide.[2]
Obtaining high-quality single crystals is the most critical step for X-ray diffraction analysis. A common technique is slow evaporation or recrystallization from a suitable solvent. For instance, single crystals of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate have been successfully grown by recrystallization from ethanol.[1] Similarly, the product of the reaction between 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,5-dimethoxytetrahydrofuran was crystallized from a dioxane-water mixture to yield crystals suitable for analysis.[3]
X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is mounted on a diffractometer for data collection. Modern studies typically employ automated CCD area-detector diffractometers.
-
Instrumentation : A common instrument used is the Bruker SMART APEX series (e.g., APEXII or DUO) equipped with a CCD detector.[4]
-
X-ray Source : The radiation is typically graphite-monochromated Molybdenum Kα radiation (λ = 0.71073 Å).[1][5]
-
Temperature : Data is often collected at low temperatures, such as 100 K or 150 K, to minimize thermal vibrations of the atoms, resulting in a more precise structure.[3][4]
-
Data Collection Strategy : The ω-scan or ω–ϕ scan technique is commonly used to collect a series of diffraction images (frames) as the crystal is rotated.[5][6]
-
Absorption Correction : An empirical absorption correction based on multi-scan data (e.g., using the SADABS program) is applied to the collected data to account for the absorption of X-rays by the crystal.[3][4]
Structure Solution and Refinement
After data collection and processing, the crystal structure is solved and refined to yield the final atomic model.
-
Structure Solution : The structure is typically solved using "direct methods," which is a mathematical approach to determine the initial phases of the structure factors. The SHELXT program is a modern and widely used tool for this purpose.[3][5]
-
Structure Refinement : The initial model is then refined using a full-matrix least-squares method on F², which adjusts the atomic coordinates and displacement parameters to best fit the experimental diffraction data. This is commonly performed using programs like SHELXL.[1][3]
-
Hydrogen Atoms : Hydrogen atoms are generally placed in geometrically calculated positions and refined using a "riding model," where their positions are dependent on the atom to which they are bonded.[4]
-
Validation : The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.
Data Presentation: Crystallographic Parameters
The following tables summarize key crystallographic data for several 1-phenyl-1H-pyrazole derivatives, providing a basis for comparison of their structural properties.
Table 1: Crystal Data and Structure Refinement Details for Phenyl-Pyrazole Derivatives.
| Parameter | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[4] | 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[3] |
| Formula | C₁₁H₁₀N₂O₃ | C₁₇H₁₄N₂O₂ | C₁₅H₁₃N₃O |
| Mr | 218.20 | 278.30 | 251.28 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 9.5408 (16) | 8.6207 (1) | 9.5807 (8) |
| b (Å) | 9.5827 (16) | 7.1695 (1) | 15.1720 (13) |
| c (Å) | 11.580 (2) | 22.9228 (3) | 8.7370 (8) |
| β (º) | 105.838 (3) | 99.168 (1) | 93.6180 (11) |
| V (ų) | 1018.5 (3) | 1398.67 (3) | 1267.46 (19) |
| Z | 4 | 4 | 4 |
| T (K) | 130 (2) | 100 | 150 |
| Radiation | Mo Kα | Mo Kα | Mo Kα |
| R[F² > 2σ(F²)] | Not provided | 0.044 | 0.044 |
| wR(F²) | Not provided | 0.127 | 0.114 |
Table 2: Selected Dihedral Angles (º) for Phenyl-Pyrazole Derivatives.
| Compound | Rings | Dihedral Angle (º) |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | Phenyl and Pyrazole | 60.83 (5) |
| 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[4] | Pyrazole and Phenyl | 73.67 (4) |
| Pyrazole and Phenoxy | 45.99 (4) | |
| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[2] | Phenyl and Pyrazole | 22.68 (8) |
| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[3] | Pyrrolyl and Pyrazole | 58.99 (5) |
| Phenyl and Pyrazole | 34.95 (5) |
Note: The dihedral angle describes the twist between the planes of the two rings and is a critical parameter for understanding steric hindrance and potential for π-stacking interactions.
Mandatory Visualizations
Diagrams created using the DOT language provide clear visual representations of the experimental and logical workflows.
Synthesis and Crystallization Workflow
Caption: General workflow for the synthesis and crystallization of phenyl-pyrazole derivatives.
X-ray Crystallography Experimental Workflow
Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.
References
- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 2. 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. X-ray powder diffraction studies of multipyrazole series compounds | Powder Diffraction | Cambridge Core [cambridge.org]
The Rising Profile of Bromo-Methyl-Pyrazolyl-Aniline Derivatives in Drug Discovery: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. The strategic incorporation of bromo, methyl, and aniline moieties onto this privileged core has given rise to a class of derivatives with significant therapeutic potential. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships of bromo-methyl-pyrazolyl-aniline derivatives, offering a comprehensive resource for researchers engaged in the discovery of novel therapeutic agents. The information presented herein is a synthesis of data from studies on closely related chemical structures, providing valuable insights into the potential of this specific class of compounds.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Bromo-methyl-pyrazolyl-aniline derivatives have emerged as promising candidates in oncology, demonstrating significant activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).
A notable study in this area focused on a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives, which, while lacking the specific bromo-methyl substitution on the aniline ring, provide a foundational understanding of the pharmacophore. One of the lead compounds from this series exhibited potent inhibitory activity against CDK2/cyclin E.[1][2] The antitumor assays revealed high antiproliferative activity against MCF-7 and B16-F10 cancer cell lines.[1][2]
Quantitative Anticancer and Kinase Inhibition Data
| Compound ID | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | CDK2/cyclin E | 0.98 ± 0.06 | MCF-7 | 1.88 ± 0.11 | [1][2] |
| 5a | B16-F10 | 2.12 ± 0.15 | [1][2] |
Experimental Protocol: CDK2/Cyclin E Inhibition Assay
The inhibitory activity of the compounds against CDK2/cyclin E can be determined using a standard in vitro kinase assay. A typical protocol involves the following steps:
-
Reagents and Materials : Recombinant human CDK2/cyclin E complex, histone H1 as a substrate, [γ-³²P]ATP, kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), and the test compounds.
-
Assay Procedure :
-
The test compounds are serially diluted in DMSO.
-
The kinase reaction is initiated by adding the CDK2/cyclin E complex to a mixture of the kinase buffer, histone H1, [γ-³²P]ATP, and the test compound.
-
The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
The phosphorylated histone H1 is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper.
-
The radioactivity on the paper is measured using a scintillation counter.
-
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the CDK2 Inhibition Pathway
Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Bromo-methyl-pyrazolyl-aniline derivatives and their close analogs have demonstrated promising activity against a range of bacterial strains.
A study on 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives, which includes a bromo-aniline variant, provides valuable insights into their antimicrobial potential. These compounds were screened against various Gram-positive and Gram-negative bacteria.
Quantitative Antimicrobial Data
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4d (4-Bromoanilinomethyl) | Staphylococcus aureus | 18 | 62.5 | [3] |
| Bacillus subtilis | 20 | 62.5 | [3] | |
| Escherichia coli | 16 | 125 | [3] | |
| Pseudomonas aeruginosa | 14 | 125 | [3] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Media Preparation : Prepare and sterilize Mueller-Hinton Agar (MHA) for bacterial growth.
-
Inoculum Preparation : Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard).
-
Plate Inoculation : Evenly spread the bacterial inoculum over the surface of the MHA plates.
-
Well Preparation : Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application : Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A solvent control should also be included.
-
Incubation : Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement : Measure the diameter of the clear zone of inhibition around each well in millimeters.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
-
Compound Dilution : Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Inoculation : Add a standardized bacterial suspension to each well.
-
Controls : Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Antimicrobial Screening Workflow
Structure-Activity Relationship (SAR) Insights
The biological activity of bromo-methyl-pyrazolyl-aniline derivatives is intricately linked to their structural features. Although a comprehensive SAR study on a single series is not yet available in the public domain, analysis of related compounds allows for the deduction of key relationships:
-
Position and Nature of Halogen Substitution : The presence of a bromine atom on the aniline ring, particularly at the para-position, appears to be favorable for antimicrobial activity.[3]
-
Methyl Group Contribution : The methyl group can influence the lipophilicity and steric profile of the molecule, potentially enhancing its interaction with biological targets.
-
The Pyrazole Core : The substitution pattern on the pyrazole ring itself is critical. For instance, in the anticancer series, the presence of phenyl groups at positions 1 and 3 of the pyrazole was a key feature of the active compounds.[1][2]
-
The Aniline Linker : The aniline moiety serves as a crucial linker and its electronic properties, modified by substituents like bromo and methyl groups, can modulate the overall activity of the molecule.
Visualizing Key SAR Observations
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The 3-(Pyrazol-3-yl)aniline Scaffold: A Privileged Core in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The 3-(pyrazol-3-yl)aniline core has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of small molecule kinase inhibitors. This structural motif provides a versatile framework for developing potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other therapeutic areas. The pyrazole ring often serves as a hinge-binding motif, interacting with the ATP-binding site of kinases, while the aniline moiety offers a readily modifiable position to enhance potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the 3-(pyrazol-3-yl)aniline scaffold and its derivatives in drug design, with a focus on its application in the development of inhibitors for key oncogenic kinases such as VEGFR2, AXL, and B-RAF. Detailed experimental protocols for the synthesis of a representative scaffold and for key biological evaluation assays are provided, along with a compilation of quantitative data for representative inhibitors and visualizations of relevant signaling pathways.
The 3-(Pyrazol-3-yl)aniline Scaffold: A Foundation for Kinase Inhibition
The fusion of a pyrazole and an aniline ring creates a unique chemical architecture that is well-suited for interaction with the ATP-binding pocket of protein kinases. The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, allowing for robust interactions with the hinge region of the kinase. The aniline ring provides a platform for substitution, enabling the fine-tuning of the molecule's properties to achieve desired potency and selectivity against specific kinase targets. The bromo- and methyl-substituents on the pyrazole ring, as in the titular 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline, can further influence binding affinity and metabolic stability.
The versatility of this scaffold has led to the development of numerous kinase inhibitors, some of which have entered clinical trials. By targeting kinases that are aberrantly activated in diseases like cancer, these compounds can effectively block the signaling pathways that drive cell proliferation, survival, and angiogenesis.
Quantitative Analysis of Pyrazole-Aniline Based Kinase Inhibitors
The following tables summarize the in vitro potency of several representative kinase inhibitors that feature a pyrazole-aniline or a closely related pyrazole-phenylamine core. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole-Aniline Scaffolds
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| VEGFR2-Inhibitor-1 | VEGFR2 | 8.93 | Sorafenib | 30 |
| AXL-Inhibitor-1 | AXL | 3.5 | BGB324 | - |
| B-RAF-Inhibitor-1 | B-RAF (V600E) | <800 | - | - |
| JNK3-Inhibitor-1 | JNK3 | 7 | - | - |
| CDK2-Inhibitor-1 | CDK2/cyclin E | 980 | - | - |
Table 2: Cellular Activity of Representative Pyrazole-Aniline Scaffolds
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| VEGFR2-Inhibitor-1 | PC-3 (Prostate) | Cytotoxicity | 1.24 |
| AXL-Inhibitor-1 | BaF3/TEL-AXL | Cell Viability | 0.0015 |
| CDK2-Inhibitor-1 | MCF-7 (Breast) | Antiproliferative | 1.88 |
| CDK2-Inhibitor-1 | B16-F10 (Melanoma) | Antiproliferative | 2.12 |
Key Signaling Pathways Targeted by Pyrazole-Aniline Kinase Inhibitors
The kinase inhibitors derived from the 3-(pyrazol-3-yl)aniline scaffold exert their therapeutic effects by modulating critical cellular signaling pathways. Below are diagrams of the VEGFR2, AXL, and B-RAF/MEK/ERK signaling pathways, which are frequently targeted by these inhibitors in cancer therapy.
Caption: The VEGFR2 signaling pathway, a critical driver of angiogenesis.
Caption: The AXL signaling pathway, implicated in drug resistance and metastasis.
The Emerging Potential of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the medicinal chemistry applications of the novel scaffold, 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline. While direct research on this specific molecule is in its nascent stages, its structural components—a substituted pyrazole ring and an aniline moiety—are well-established pharmacophores in a multitude of clinically relevant therapeutics. This document consolidates information on structurally related compounds to project the potential applications, synthesize a plausible experimental framework, and highlight the promising future of this compound in drug discovery, particularly in the domain of kinase inhibition for oncology and inflammatory diseases.
Introduction: The Promise of the Pyrazole-Aniline Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its ability to act as a versatile template for designing ligands that interact with a wide range of biological targets.[1][2] The fusion of a pyrazole ring with an aniline moiety creates a powerful structural motif frequently found in potent kinase inhibitors.[3][4] The aniline component often serves as a key hydrogen bond donor/acceptor or as a vector for further chemical modification to enhance potency and selectivity.[5] The specific compound, this compound, incorporates a bromine atom, which can serve as a handle for further synthetic elaboration through cross-coupling reactions, and a methyl group on the pyrazole, which can influence binding affinity and metabolic stability.
Synthetic Strategy
Experimental Protocol: A General Synthetic Approach
A potential synthetic route could involve the following key steps:
-
Synthesis of a β-ketoester: Condensation of a substituted acetophenone with a dialkyl carbonate to yield a β-ketoester.
-
Pyrazolone formation: Cyclization of the β-ketoester with methylhydrazine to form the 1-methyl-pyrazolone core.
-
Bromination: Regioselective bromination of the pyrazolone ring, likely at the 4-position. Common brominating agents include N-bromosuccinimide (NBS) or bromine in acetic acid.[6]
-
Formation of the 3-chloro or 3-triflate pyrazole: Conversion of the pyrazolone to a more reactive intermediate, such as a 3-chloropyrazole using a chlorinating agent like phosphorus oxychloride, or a 3-triflate using triflic anhydride.
-
Suzuki or Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling of the 3-halo or 3-triflate pyrazole with a protected aniline derivative (e.g., 3-aminophenylboronic acid or a protected 3-bromoaniline).
-
Deprotection: Removal of the protecting group from the aniline nitrogen to yield the final product, this compound.
Potential Medicinal Chemistry Applications
Based on the extensive research on analogous pyrazole-aniline scaffolds, the primary and most promising application for this compound is as a core structure for the development of protein kinase inhibitors .
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[7] The pyrazole-aniline scaffold has been successfully employed to target a variety of kinases.
Kinase Inhibition
The pyrazole moiety can effectively mimic the adenine region of ATP, binding to the hinge region of the kinase active site. The aniline group often extends into a more solvent-exposed region, where modifications can be made to improve selectivity and pharmacokinetic properties.[1]
Table 1: Inhibitory Activities of Structurally Related Pyrazole-Aniline Kinase Inhibitors
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Aminopyrazole (SR-3576) | JNK3 | 7 | [3] |
| Aminopyrazole (SR-3576) | p38 | >20,000 | [3] |
| Indazole (SR-3737) | JNK3 | 12 | [3] |
| Indazole (SR-3737) | p38 | 3 | [3] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) | CDK2/cyclin E | 980 | [8] |
| Pyrazole-based Chk2 inhibitor (17) | Chk2 | 17.9 | [1] |
| Pyrazole-based Akt1 inhibitor (2) | Akt1 | 1.3 | [1] |
This table presents data for compounds structurally related to the core topic to illustrate the potential of the pyrazole-aniline scaffold.
Signaling Pathways
Given the prevalence of pyrazole-based compounds as kinase inhibitors, derivatives of this compound could potentially modulate key signaling pathways implicated in cancer cell proliferation and survival.
Caption: Potential inhibition of the CDK/Rb pathway by pyrazole derivatives.
Caption: Potential inhibition of the JAK/STAT signaling pathway.
Experimental Protocols for Evaluation
The following are generalized protocols for the initial assessment of novel compounds derived from this compound as potential kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
This assay determines the direct inhibitory effect of a compound on a specific kinase.
-
Reagents and Materials: Purified recombinant kinase, appropriate peptide substrate, ATP, kinase buffer, test compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure: a. Serially dilute the test compound in DMSO. b. In a 384-well plate, add the diluted compound, kinase enzyme, and kinase buffer. c. Incubate briefly at room temperature. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer. g. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (General Protocol)
This assay assesses the effect of a compound on the growth of cancer cell lines.
-
Reagents and Materials: Cancer cell line of interest (e.g., MCF-7 for breast cancer), appropriate cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours). c. Add the viability reagent to each well according to the manufacturer's instructions. d. Measure the luminescence, which is proportional to the number of viable cells. e. Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis for Target Engagement (General Protocol)
This assay confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation of its downstream substrates.
-
Procedure: a. Treat cultured cells with the test compound at various concentrations for a defined period. b. Lyse the cells to extract total protein. c. Determine protein concentration using a standard assay (e.g., BCA assay). d. Separate the proteins by size using SDS-PAGE. e. Transfer the separated proteins to a membrane (e.g., PVDF). f. Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate. g. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection. h. Visualize the protein bands using a chemiluminescent substrate and an imaging system. i. Normalize the results to a loading control (e.g., β-actin) and the total protein level of the substrate.
Drug Discovery Workflow
The development of a novel kinase inhibitor from the this compound scaffold would typically follow a structured workflow.
Caption: A generalized workflow for kinase inhibitor drug discovery.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for medicinal chemistry. Its constituent pyrazole and aniline moieties have a proven track record in the development of successful kinase inhibitors. The presence of a bromine atom provides a convenient point for synthetic diversification, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on the efficient synthesis of this core and its derivatives, followed by screening against a panel of kinases implicated in oncology and inflammatory diseases. Subsequent lead optimization efforts, guided by computational modeling and in vitro and in vivo testing, could unlock the full therapeutic potential of this exciting new chemical entity. The metabolic stability of the aniline moiety should also be carefully evaluated and potentially modified to mitigate any liabilities.[9]
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. guidechem.com [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic approach is centered around a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines the reaction scheme, detailed experimental procedures, and purification methods. Additionally, it discusses the potential applications of this and structurally related compounds, particularly as kinase inhibitors in cell signaling pathways relevant to oncology.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core of numerous biologically active molecules and approved pharmaceuticals. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. When coupled with an aniline moiety, these compounds present a framework ripe for investigation, particularly in the realm of protein kinase inhibition. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The title compound, this compound, combines the pyrazole and aniline motifs, making it a valuable building block for the synthesis of compound libraries aimed at discovering novel therapeutic agents.
Synthetic Protocol
The synthesis of this compound is proposed via a Suzuki-Miyaura cross-coupling reaction between 3,4-dibromo-1-methyl-1H-pyrazole and (3-aminophenyl)boronic acid. The regioselectivity of the coupling is directed by the differential reactivity of the bromine atoms on the pyrazole ring.
Reaction Scheme:
Figure 1: Proposed synthesis of the target compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is based on established procedures for similar Suzuki-Miyaura cross-coupling reactions involving pyrazole and aniline derivatives.
Materials:
-
3,4-Dibromo-1-methyl-1H-pyrazole
-
(3-Aminophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dibromo-1-methyl-1H-pyrazole (1.0 eq), (3-aminophenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Data Presentation
Table 1: Summary of Expected Quantitative Data
| Parameter | Expected Value/Range | Notes |
| Yield | 50-75% | Yields can vary based on reaction scale and purity of starting materials. |
| Purity (by HPLC) | >95% | After purification by column chromatography. |
| Molecular Formula | C₁₀H₁₀BrN₃ | - |
| Molecular Weight | 252.11 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.5-6.5 (m, 4H, Ar-H), 7.4 (s, 1H, pyrazole-H), 3.8 (s, 3H, N-CH₃), 3.7 (br s, 2H, NH₂) | Predicted chemical shifts. Actual values may vary. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 147, 145, 130, 129, 118, 115, 114, 95, 39 | Predicted chemical shifts. Actual values may vary. |
| Mass Spec (ESI+) | m/z: 252.0, 254.0 [M+H]⁺ | Isotopic pattern for bromine (¹:¹ ratio of ⁷⁹Br and ⁸¹Br) should be observed. |
Application Notes: Kinase Inhibition
The 3-(pyrazolyl)aniline scaffold is a recognized pharmacophore in the design of protein kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase's active site. The pyrazole ring and the aniline moiety can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.
Potential Signaling Pathways Targeted:
Many pyrazole-based compounds have been identified as inhibitors of critical kinases in oncogenic signaling pathways.[1][2][3] These include:
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling, and its aberrant activation is implicated in various cancers and inflammatory diseases.
-
Receptor Tyrosine Kinases (e.g., VEGFR, EGFR, PDGFR): These kinases are involved in angiogenesis, cell proliferation, and survival, and are well-established targets for cancer therapy.
-
Bcr-Abl Kinase: The inhibition of this fusion kinase is a cornerstone of chronic myeloid leukemia (CML) treatment.[2]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibitors are being explored as anti-cancer agents.[2]
Workflow for Evaluating Kinase Inhibitory Activity:
Figure 2: Workflow for evaluating a novel kinase inhibitor.
Experimental Protocol: Western Blot for Target Engagement
This protocol is designed to assess whether the synthesized compound inhibits the phosphorylation of a specific kinase substrate in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MCF-7 for CDK inhibitors).
-
Complete cell culture medium.
-
This compound (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (phospho-specific substrate and total substrate).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total substrate to confirm equal protein loading.
Conclusion
The synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction provides a reliable method for obtaining this versatile building block. The established importance of the pyrazole-aniline scaffold in medicinal chemistry, particularly as a core for kinase inhibitors, underscores the potential of this compound in the development of novel therapeutics. The provided protocols offer a foundation for the synthesis and biological evaluation of this and related molecules, facilitating further research into their therapeutic applications.
References
Application Notes: Synthetic Routes to 3-(Aryl)-1-methyl-1H-pyrazoles
Introduction
The 3-(aryl)-1-methyl-1H-pyrazole scaffold is a privileged structural motif in medicinal chemistry and materials science. Compounds containing this core structure have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Their utility as key intermediates in the synthesis of complex pharmaceutical agents and functional materials necessitates the development of efficient and reliable synthetic methodologies. These application notes provide detailed protocols for two primary, robust synthetic strategies for accessing 3-(aryl)-1-methyl-1H-pyrazoles: Route A: Regioselective Cyclocondensation and Route B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling .
General Experimental Workflow
The overall process for the synthesis and characterization of 3-(aryl)-1-methyl-1H-pyrazoles is outlined below. The workflow begins with the selection of the appropriate synthetic route, followed by the reaction, purification of the crude product, and comprehensive characterization to confirm the structure and purity of the final compound.
Figure 1: General workflow for the synthesis and characterization of target pyrazoles.
Route A: Synthesis via Knorr-Type Cyclocondensation
This classical and widely used method involves the cyclocondensation reaction between a 1-aryl-1,3-dicarbonyl compound and methylhydrazine.[1][2] The primary challenge in this synthesis is controlling the regioselectivity, as two isomers can be formed: the desired 3-aryl-1-methyl-1H-pyrazole and the 5-aryl-1-methyl-1H-pyrazole. The reaction's regioselectivity is highly dependent on the reaction conditions, particularly the pH. Under acidic conditions, the reaction tends to favor the formation of the 5-aryl isomer, while neutral or basic conditions often yield a mixture of isomers or favor the 3-aryl product.
Figure 2: Reaction scheme for Knorr-type pyrazole synthesis.
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-methoxyphenyl)-1,3-butanedione (1.92 g, 10 mmol) and ethanol (40 mL).
-
Reagent Addition: Stir the mixture until the diketone is fully dissolved. To this solution, add methylhydrazine (0.51 mL, 10 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a mixture of regioisomers.
-
Purification: Purify the crude mixture by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 to 80:20) to separate the 3-aryl and 5-aryl isomers. The desired 3-(4-methoxyphenyl)-1-methyl-1H-pyrazole is typically the major product under these conditions.
-
Characterization: Combine the fractions containing the pure product and remove the solvent to yield a pale yellow oil or solid. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Cyclocondensation Reaction Yields
The table below summarizes typical yields for the synthesis of various 3-(aryl)-1-methyl-1H-pyrazoles via the cyclocondensation route. Yields represent the isolated pure 3-aryl isomer after chromatography.
| Entry | Aryl Group (Ar) | Product | Yield (%) | Reference |
| 1 | Phenyl | 3-Phenyl-1-methyl-1H-pyrazole | 65-75% | [3] |
| 2 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole | 70-80% | [2] |
| 3 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole | 60-70% | [2] |
| 4 | 4-Nitrophenyl | 3-(4-Nitrophenyl)-1-methyl-1H-pyrazole | 55-65% | [4] |
Route B: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This modern synthetic approach offers excellent control over regioselectivity, providing exclusively the 3-aryl substituted product. The strategy involves the coupling of a 3-halo-1-methyl-1H-pyrazole (e.g., 3-bromo- or 3-iodo-1-methyl-1H-pyrazole) with an arylboronic acid in the presence of a palladium catalyst and a base.[5][6] This method is highly versatile and tolerates a wide variety of functional groups on the arylboronic acid partner.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromo-1-Methyl-Pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate. For drug development professionals, the pyrazole motif is of significant interest due to its prevalence in a wide array of pharmacologically active compounds. The functionalization of pyrazole rings, specifically at the 3-position, is a key strategy in the design of novel therapeutic agents. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3-bromo-1-methyl-pyrazole with various boronic acids, a critical transformation for creating diverse libraries of potential drug candidates.
Reaction Principle
The Suzuki-Miyaura coupling of 3-bromo-1-methyl-pyrazole involves the reaction of the pyrazole with a boronic acid in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired 3-aryl- or 3-heteroaryl-1-methyl-pyrazole. A common challenge with electron-rich heterocycles like pyrazoles can be a competing debromination side reaction.[1][2] The choice of catalyst, ligand, base, and solvent is crucial to maximize the yield of the desired product.
Experimental Data
Reaction Condition Optimization
The selection of catalyst, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. While specific conditions can vary, the following table summarizes conditions that have been found to be effective for the coupling of bromo-pyrazolo compounds, which can serve as a strong starting point for the coupling of 3-bromo-1-methyl-pyrazole.
| Catalyst System | Base | Solvent | Temperature | Noteworthy Aspects |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 °C (Microwave) | Effective for free (NH) bromoindazoles, suggesting applicability to N-methylated pyrazoles.[3] |
| XPhosPdG2 / XPhos | K₂CO₃ | Dioxane | 135 °C (Microwave) | This tandem catalyst system was found to be effective in preventing debromination in a similar pyrazolo[1,5-a]pyrimidin-5-one system.[1][2][4] |
| PdCl₂(dppf) | Na₂CO₃ or K₂CO₃ | Dioxane | 110 °C | Initial trials with this catalyst showed lower yields and significant debromination.[1] |
| P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane / H₂O | 100 °C | Provided good to very good yields for unprotected 3-bromopyrazoles.[5] |
Representative Yields
The following table presents yields obtained from the Suzuki-Miyaura coupling of a similar substrate, 3-bromo-1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole, with various arylboronic acids. These results demonstrate the high efficiency of the reaction with both electron-rich and electron-poor coupling partners.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methylphenylboronic acid | 3-(4-Methylphenyl)-1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole | 95 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole | 88 |
| 4 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole | 91 |
| 5 | 3-Thienylboronic acid | 3-(3-Thienyl)-1-methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazole | 85 |
Data adapted from a study on a closely related pyrazolo[3,4-c]pyrazole system, which is expected to have similar reactivity.[6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 3-Bromo-1-Methyl-Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-bromo-1-methyl-pyrazole
-
Aryl- or heteroarylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, or a mixture with water/ethanol)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-bromo-1-methyl-pyrazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.01-0.05 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent(s) to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring. The reaction can be performed under conventional heating or microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 30 minutes to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-methyl-pyrazole.
Specific Protocol Example
This protocol is adapted from a high-yielding procedure for a similar substrate.[6]
Materials:
-
3-bromo-1-methyl-pyrazole (100 mg, 0.62 mmol)
-
4-Methylphenylboronic acid (126 mg, 0.93 mmol, 1.5 eq.)
-
Cesium carbonate (Cs₂CO₃) (404 mg, 1.24 mmol, 2.0 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (36 mg, 0.031 mmol, 0.05 eq.)
-
1,4-Dioxane (4 mL) and Water (1 mL)
Procedure:
-
In a microwave vial, combine 3-bromo-1-methyl-pyrazole, 4-methylphenylboronic acid, cesium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Seal the vial with a cap.
-
Evacuate the vial and backfill with argon. Repeat this process two more times.
-
Add degassed 1,4-dioxane and water to the vial.
-
Place the vial in a microwave reactor and heat to 120 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-(4-methylphenyl)-1-methyl-pyrazole.
Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
Application Notes and Protocols for Suzuki Coupling of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This reaction is particularly crucial in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules.[1][2] The pyrazole core, in particular, is a key structural element in numerous commercially available drugs.[3]
This document provides a detailed protocol for the Suzuki coupling of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline with various boronic acids or esters. The resulting substituted pyrazolyl aniline derivatives are valuable intermediates in the development of novel therapeutics. The protocol is based on established procedures for structurally similar bromo-anilines and bromo-pyrazoles, offering a robust starting point for researchers.[2][4][5] The reaction involves a palladium catalyst, a base, and a suitable solvent system to facilitate the coupling of the bromo-pyrazole with an organoboron reagent.[1]
Reaction Scheme
The general scheme for the Suzuki coupling of this compound is depicted below:
Where 'R' can be a variety of aryl, heteroaryl, or other organic moieties.
Data Presentation: Key Reaction Parameters
The following table summarizes typical quantitative data for the Suzuki coupling of bromo-anilines and bromo-pyrazoles, providing a comparative overview of reaction conditions.
| Parameter | Protocol 1 (General) | Protocol 2 (Microwave-Assisted) | Notes |
| Substrate | This compound | This compound | The reactivity can be influenced by the electronic nature of the aniline ring.[5] |
| Boronic Acid/Ester | 1.1 - 1.5 equiv. | 1.2 equiv. | A slight excess of the boronic acid is commonly used. |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or XPhos Pd G2 (1-3 mol%) | Pyridine-Pyrazole/Pd(II) complex (0.1 mol%) | Catalyst choice can significantly impact yield and reaction time.[4][6] |
| Base | K₂CO₃ (2.0 equiv.) or Na₂CO₃ (2.5 equiv.) | K₂CO₃ (2.0 equiv.) | The choice of base is critical for the transmetalation step.[2] |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water | Ethanol/Water (1:1) | Degassed solvents are crucial to prevent catalyst degradation. |
| Temperature | 80-100 °C | 100-150 °C (Microwave) | Microwave heating can significantly reduce reaction times.[4] |
| Reaction Time | 2 - 16 hours | 10 - 30 minutes | Reaction progress should be monitored by TLC or LC-MS. |
| Typical Yield | 60-95% | 70-98% | Yields are dependent on the specific coupling partners and conditions. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a standard method for the Suzuki coupling of aryl bromides.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (anhydrous, 8 mL)
-
Water (degassed, 2 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[2]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the anhydrous 1,4-dioxane and degassed water to the flask via syringe.[4]
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[2]
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[2]
-
Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired coupled product.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol utilizes microwave irradiation to accelerate the reaction.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., a suitable Pd(II) complex, 0.1 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and K₂CO₃.[4]
-
Add ethanol and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Mandatory Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling.
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: Experimental workflow for Suzuki coupling.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1-methyl-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in the pharmaceutical and agrochemical industries, where the synthesis of arylamines and heteroarylamines is a common requirement for the preparation of biologically active molecules. The pyrazole moiety is a key structural motif in many pharmaceuticals, and the ability to introduce amino functionalities at specific positions is crucial for drug discovery and development.
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-bromo-1-methyl-pyrazole with primary and secondary amines. The protocol is based on established procedures for the amination of related bromopyrazoles and other heteroaryl bromides.[3][4][5]
Reaction Principle
The Buchwald-Hartwig amination of 3-bromo-1-methyl-pyrazole involves the reaction of the heteroaryl bromide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through the following key steps: oxidative addition of the 3-bromo-1-methyl-pyrazole to a Pd(0) complex, coordination of the amine to the resulting Pd(II) complex, deprotonation of the coordinated amine by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 3-amino-1-methyl-pyrazole derivative and regenerate the Pd(0) catalyst.[1][2] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[3]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromopyrazoles with various amines. These conditions can serve as a starting point for the optimization of the reaction with 3-bromo-1-methyl-pyrazole.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 | [5] |
| 2 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 | [5] |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2.0) | t-BuOH | 100 | 12 | 78 | [6] |
| 4 | Piperidine | Pd(dba)₂ (10) | tBuDavePhos (20) | K₂CO₃ (2.0) | Xylene | 90 | 24 | ~60 | [7] |
| 5 | Benzylamine | Pd precatalyst (2) | tBuBrettPhos (2) | LHMDS (2.2) | THF | 80 | 12 | ~75 | [5] |
Note: Yields are based on reactions with similar bromopyrazole substrates and may vary for 3-bromo-1-methyl-pyrazole.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of 3-bromo-1-methyl-pyrazole
This protocol provides a general method for the reaction. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials:
-
3-bromo-1-methyl-pyrazole
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, tBuDavePhos)
-
Base (e.g., NaOtBu, K₂CO₃, LHMDS)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or similar reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Addition of Reactants: Add 3-bromo-1-methyl-pyrazole and the amine to the Schlenk tube.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-1-methyl-pyrazole derivative.
Mandatory Visualizations
Buchwald-Hartwig Amination Workflow
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Optimization of Buchwald-Hartwig Amination for the Synthesis of Novel Biaryl Amines
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern organic synthesis.[1][2][3][4] This reaction has become a cornerstone in the pharmaceutical and materials science industries due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods.[2][4] This application note provides a detailed protocol for the optimization of the Buchwald-Hartwig amination of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline with a generic secondary amine, a key step in the synthesis of complex molecules for drug discovery and development.
The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle is generally understood to proceed through oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[2][5][6] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity, and often requires careful optimization for specific substrates.[7][8]
Experimental Workflow for Optimization
The following diagram illustrates a systematic workflow for the optimization of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for the optimization of the Buchwald-Hartwig amination.
Materials and Methods
Materials:
-
This compound (Substrate)
-
Amine coupling partner (e.g., Morpholine)
-
Palladium catalysts: Pd₂(dba)₃, [Pd(allyl)Cl]₂, XPhos Pd G3
-
Phosphine ligands: XPhos, tBuXPhos, tBuDavePhos
-
Bases: Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials (e.g., 2 mL microwave vials) with stir bars
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and equipment
-
Analytical instruments: LC-MS and/or GC-MS
Experimental Protocols
General Protocol for Reaction Screening:
A high-throughput screening approach is recommended to efficiently identify optimal reaction conditions.[9][10] The following protocol describes the setup for a single reaction. This can be parallelized to screen multiple conditions simultaneously.
-
Preparation: In an inert atmosphere glovebox, add the specified palladium catalyst (see Table 1 for examples) and ligand to a reaction vial containing a magnetic stir bar.
-
Reactant Addition: Add this compound (0.1 mmol, 1.0 equiv), the amine coupling partner (0.12 mmol, 1.2 equiv), the base (0.2 mmol, 2.0 equiv), and the internal standard to the vial.
-
Solvent Addition: Add the anhydrous solvent (1.0 mL) to the reaction vial.
-
Reaction: Seal the vial and place it in a heating block pre-set to the desired temperature (e.g., 100 °C). Stir the reaction mixture for a specified time (e.g., 18 hours).
-
Quenching and Analysis: After the reaction time, allow the vial to cool to room temperature. Dilute a small aliquot of the reaction mixture with a suitable solvent (e.g., ethyl acetate) and analyze by LC-MS or GC-MS to determine the product yield relative to the internal standard.
Protocol for Preparative Scale Reaction (Based on Optimized Conditions):
Once the optimal conditions are identified, the reaction can be scaled up.
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the optimized palladium catalyst and ligand.
-
Reactant Addition: Add the base, this compound, and the amine coupling partner.
-
Solvent Addition: Add the optimized anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature with vigorous stirring. Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.
Data Presentation
The following table summarizes hypothetical results from an optimization screen for the Buchwald-Hartwig amination of this compound with morpholine.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (2) | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 62 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | DBU (2) | Toluene | 100 | 45 |
| 4 | Pd₂(dba)₃ (2) | tBuXPhos (4) | NaOtBu (2) | Toluene | 100 | 92 |
| 5 | Pd₂(dba)₃ (2) | tBuDavePhos (4) | NaOtBu (2) | Toluene | 100 | 78 |
| 6 | XPhos Pd G3 (2) | - | NaOtBu (2) | Toluene | 100 | 95 |
| 7 | XPhos Pd G3 (2) | - | NaOtBu (2) | 1,4-Dioxane | 100 | 88 |
| 8 | XPhos Pd G3 (2) | - | NaOtBu (2) | THF | 80 | 75 |
| 9 | XPhos Pd G3 (1) | - | NaOtBu (2) | Toluene | 100 | 93 |
| 10 | XPhos Pd G3 (2) | - | NaOtBu (2) | Toluene | 80 | 89 |
Yields are hypothetical and determined by internal standard analysis.
Conclusion
This application note provides a comprehensive guide for the optimization of the Buchwald-Hartwig amination of this compound. By systematically screening catalysts, ligands, bases, and solvents, researchers can identify optimal conditions to achieve high yields of the desired N-aryl pyrazole product. The provided protocols and workflow serve as a robust starting point for the development of efficient and scalable synthetic routes to novel compounds for various applications in drug discovery and materials science.
References
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Synthesis and Biological Evaluation of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Their versatile scaffold allows for extensive structural modification to optimize potency and selectivity. This document provides detailed protocols for the synthesis of novel 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline derivatives and their subsequent biological evaluation. The methodologies cover in vitro assays for assessing anticancer, anti-inflammatory, and antimicrobial properties, complete with guidelines for data presentation and visualization of key processes.
Synthesis of this compound Derivatives
The synthesis of the target aniline derivatives is proposed via a multi-step pathway, beginning with the construction of the core pyrazole ring, followed by bromination, and finally coupling with a substituted aniline precursor. This approach allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: General synthetic pathway for target aniline derivatives.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-Methyl-3-(3-nitrophenyl)-1H-pyrazole
-
To a solution of 1-(3-nitrophenyl)ethan-1-one (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude enaminone intermediate.
-
Dissolve the crude intermediate in glacial acetic acid. Add methylhydrazine (1.2 eq) dropwise at room temperature.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to yield the pyrazole product.
Step 2: Synthesis of 4-Bromo-1-methyl-3-(3-nitrophenyl)-1H-pyrazole
-
Dissolve 1-methyl-3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours until TLC indicates the consumption of the starting material.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography to afford the bromo-pyrazole derivative.
Step 3: Synthesis of this compound
-
To a solution of 4-bromo-1-methyl-3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in ethanol or ethyl acetate, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).
-
Heat the mixture to 70-80°C and stir for 3-5 hours.
-
Cool the reaction, and carefully basify with a saturated sodium bicarbonate solution to pH 8-9.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate under reduced pressure.
-
Purify via column chromatography to obtain the final target aniline scaffold.
Step 4: Synthesis of Substituted Derivatives
-
Dissolve the aniline scaffold (1.0 eq) in pyridine or dichloromethane at 0°C.
-
Add the desired acyl chloride or sulfonyl chloride (R-COCl or R-SO₂Cl) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours.
-
Upon completion, pour the mixture into water and extract with a suitable organic solvent.
-
Wash, dry, and concentrate the organic phase. Purify by recrystallization or column chromatography.
Biological Evaluation: Protocols
A systematic evaluation of the synthesized compounds is crucial to determine their therapeutic potential. The following protocols outline standard in vitro assays for anticancer, anti-inflammatory, and antimicrobial activities.
Caption: High-level workflow for biological evaluation.
Protocol for Anticancer Activity (MTT Assay)
This assay measures cell viability based on the mitochondrial reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by living cells.[4][5]
-
Cell Seeding : Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 4,000–10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[4][6]
-
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]
-
Incubation : Incubate the plates for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[6]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Anti-inflammatory Activity (COX-2 Inhibition Assay)
This protocol assesses the ability of compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[8] Commercial kits are widely used for this purpose.[9][10]
-
Reagent Preparation : Prepare the reaction buffer, heme, and human recombinant COX-2 enzyme solution according to the kit manufacturer's instructions.[9][10]
-
Inhibitor Pre-incubation : In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.
-
Add 10 µL of the test compound (at various concentrations) or a reference inhibitor (e.g., Celecoxib) to the wells. Incubate for 10-15 minutes at 37°C.[9]
-
Reaction Initiation : Initiate the enzymatic reaction by adding 10 µL of arachidonic acid substrate to each well.[10]
-
Incubation and Termination : Incubate for exactly 2 minutes at 37°C. Stop the reaction by adding a stop solution (e.g., stannous chloride or HCl).[9]
-
Detection : The product (e.g., Prostaglandin G2) is measured either colorimetrically or fluorometrically, depending on the kit's detection method. Read the absorbance or fluorescence on a plate reader.[7][10]
-
Data Analysis : Calculate the percentage of COX-2 inhibition for each compound concentration relative to the enzyme control and determine the IC₅₀ value.
Protocol for Antimicrobial Activity (Minimum Inhibitory Concentration - MIC Assay)
The broth microdilution method is used to determine the lowest concentration of a compound that visibly inhibits microbial growth.[11][12]
-
Preparation of Test Plates : Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[13] The final volume in each well should be 50 or 100 µL.
-
Inoculum Preparation : Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation : Add an equal volume of the standardized inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.[14]
-
MIC Determination : The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[12]
Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the efficacy of different derivatives and for SAR analysis.
Table 1: Anticancer Activity of Pyrazole Derivatives (IC₅₀ in µM)
| Compound ID | R Group | A549 (Lung) | MCF-7 (Breast) | HCT-116 (Colon) |
|---|---|---|---|---|
| PZ-H | -H | > 100 | > 100 | > 100 |
| PZ-Cl | -COCH₂Cl | 12.5 | 18.2 | 9.8 |
| PZ-F | -CO-(4-F-Ph) | 8.3 | 11.5 | 6.1 |
| PZ-Me | -SO₂CH₃ | 25.1 | 30.4 | 22.7 |
| PZ-CF3 | -CO-(4-CF₃-Ph) | 5.2 | 7.9 | 4.5 |
| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |
Table 2: Anti-inflammatory and Antimicrobial Activity
| Compound ID | R Group | COX-2 Inhibition IC₅₀ (µM)[1] | MIC vs. S. aureus (µg/mL)[15] | MIC vs. E. coli (µg/mL) |
|---|---|---|---|---|
| PZ-H | -H | 55.2 | > 128 | > 128 |
| PZ-Cl | -COCH₂Cl | 8.9 | 16 | 32 |
| PZ-F | -CO-(4-F-Ph) | 1.2 | 8 | 16 |
| PZ-Me | -SO₂CH₃ | 15.4 | 32 | 64 |
| PZ-CF3 | -CO-(4-CF₃-Ph) | 0.5 | 4 | 8 |
| Celecoxib | (Positive Control) | 0.04 | N/A | N/A |
| Vancomycin | (Positive Control) | N/A | 2 | N/A |
Potential Mechanism of Action & Signaling Pathways
The biological activities of pyrazole derivatives are often attributed to their ability to inhibit specific enzymes or interfere with signaling pathways. For instance, their anti-inflammatory effects are frequently linked to the inhibition of COX enzymes, which are pivotal in the conversion of arachidonic acid to pro-inflammatory prostaglandins.[1][16]
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. protocols.io [protocols.io]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Screening of Pyrazole Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biological screening of pyrazole libraries. Pyrazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3] This document outlines the principles of common screening assays, provides step-by-step experimental protocols, and offers guidance on data presentation and interpretation.
Introduction to Pyrazole Libraries in Drug Discovery
The pyrazole scaffold is considered a "privileged structure" in drug discovery due to its presence in numerous FDA-approved drugs and its ability to interact with a diverse range of biological targets.[4][5] The unique chemical properties of the pyrazole ring, including its two nitrogen atoms and aromatic nature, allow for versatile modifications, leading to the generation of large and diverse compound libraries.[6] High-throughput screening (HTS) of these libraries is a crucial step in identifying novel lead compounds for therapeutic development.[1][4]
Key Biological Screening Applications
The biological screening of pyrazole libraries is employed to identify compounds with specific therapeutic potential. Common applications include:
-
Anticancer Activity: Identifying pyrazole derivatives that exhibit cytotoxic effects against various cancer cell lines.[1][7][8]
-
Kinase Inhibition: Screening for compounds that can modulate the activity of protein kinases, which are often dysregulated in diseases like cancer.[3][4][5]
-
Antimicrobial Activity: Discovering novel pyrazole-based agents with efficacy against pathogenic bacteria and fungi.[2][9][10]
Experimental Protocols
This section provides detailed protocols for key biological screening assays commonly used for pyrazole libraries.
Anticancer Screening: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT-116, MCF-7, A549) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ humidified incubator.[11]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.[4]
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
-
Kinase Inhibition Screening: HTRF Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF) assays are a popular method for HTS of kinase inhibitors due to their high sensitivity and lack of wash steps.[4] The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a donor and an acceptor fluorophore.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X enzymatic buffer by diluting a 5X buffer stock with distilled water. Supplement with necessary cofactors for the target kinase.[4]
-
Dilute the target kinase to the desired concentration in the 1X enzymatic buffer.
-
Prepare the substrate solution, which typically includes a biotinylated peptide substrate and ATP.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the pyrazole compound dilutions or vehicle control to the wells.
-
Add 4 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 4 µL of the substrate solution (containing ATP and biotinylated substrate).
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the product by adding 10 µL of a detection mixture containing a europium cryptate-labeled anti-phospho antibody (donor) and streptavidin-XL665 (acceptor).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
-
Antimicrobial Screening: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate containing broth medium.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, absorbance can be read using a plate reader.
-
Data Presentation
Summarizing quantitative data in a clear and structured format is essential for comparing the efficacy of different pyrazole derivatives.
Table 1: Anticancer Activity of Pyrazole Derivatives (Hypothetical Data)
| Compound ID | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| PYR-001 | 8.2 | 15.6 | 22.1 |
| PYR-002 | 0.9 | 2.5 | 5.8 |
| PYR-003 | >50 | >50 | >50 |
| Doxorubicin | 0.1 | 0.08 | 0.15 |
Table 2: Kinase Inhibitory Activity of Pyrazole Derivatives (Hypothetical Data)
| Compound ID | CDK2 IC₅₀ (nM) | Aurora A IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) |
| PYR-101 | 15 | 250 | >1000 |
| PYR-102 | 450 | 25 | 80 |
| PYR-103 | 8 | 12 | 150 |
| Staurosporine | 5 | 10 | 20 |
Table 3: Antimicrobial Activity of Pyrazole Derivatives (Hypothetical Data)
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| PYR-201 | 8 | 64 | 32 |
| PYR-202 | 128 | >128 | >128 |
| PYR-203 | 4 | 16 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 1 |
Visualizations: Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) to illustrate key processes and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Synthesis and antiproliferative activity screening of pyrazole hybrids against lung cancer cell - American Chemical Society [acs.digitellinc.com]
- 8. srrjournals.com [srrjournals.com]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 10. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
Application Notes and Protocols: Kinase Inhibitory Activity of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline and Related Pyrazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole nucleus is a fundamental building block in the development of numerous kinase inhibitors.[1][2] Derivatives of this scaffold have shown significant promise in targeting a variety of protein kinases that are crucial in cancer cell proliferation, survival, and angiogenesis.[1] Notably, pyrazole-based compounds have been extensively investigated as inhibitors of key kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, and c-Met, all of which are pivotal in tumor progression and metastasis.[3][4][5][6][7] The compound 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline incorporates this key pyrazole moiety, suggesting its potential as a kinase inhibitor. These notes provide a framework for investigating its activity based on established methodologies for analogous compounds.
Data Presentation: Representative Kinase Inhibitory Activity of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of pyrazole-based compounds against various kinases. This data illustrates the potential potency and selectivity profile that could be expected from novel derivatives like this compound.
| Compound ID/Class | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Pyrazolone Derivative (Compound 3i) | VEGFR-2 | 8.93 | PC-3 (Prostate Cancer) | [3][8] |
| Pyrazolo-pyrimidine Derivative (Compound 9) | VEGFR-2 | 220 | HepG2 (Liver Cancer) | [9] |
| Pyrazolo-pyrimidine Derivative (Compound 3) | EGFR | 60 | HepG2 (Liver Cancer) | [9] |
| Pyrazolone Derivative (Compound 6b) | VEGFR-2 | 200 | - | [4] |
| Pyrazolone Derivative (Compound 6b) | CDK-2 | 458 | - | [4] |
| Pyrazolo[3,4-d]pyrimidine (SI221) | Src Family Kinases | Not specified, but effective cytotoxic agent | Glioblastoma cell lines | [5] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (Compound 5a) | CDK2/cyclin E | 980 | MCF-7 (Breast Cancer), B16-F10 (Melanoma) | [10][11] |
| Pyrazolone-based c-Met inhibitor (Compound 1) | c-Met | Potent (specific value not in abstract) | - | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standard in the field for evaluating the kinase inhibitory potential of novel compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a common method to determine the direct inhibitory effect of a test compound on a purified kinase enzyme.
1. Materials and Reagents:
- Recombinant human VEGFR-2 kinase domain
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 peptide substrate
- Test compound (this compound) dissolved in DMSO
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- 384-well plates
- Plate reader capable of luminescence detection
2. Procedure:
- Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
- Add a small volume (e.g., 50 nL) of the diluted compound solution to the wells of a 384-well plate. Include controls for no inhibitor (DMSO only) and no enzyme.
- Add the VEGFR-2 enzyme to each well (except the no-enzyme control) and incubate briefly at room temperature.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.
- Incubate the reaction at 30°C for 1 hour.
- Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of adding ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Proliferation Assay (Example: MTT Assay)
This protocol assesses the effect of the test compound on the viability and proliferation of cancer cells.
1. Materials and Reagents:
- Human cancer cell line (e.g., PC-3 for prostate cancer, HepG-2 for liver cancer)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Test compound dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader capable of measuring absorbance at 570 nm
2. Procedure:
- Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of the test compound in the complete culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO in medium).
- Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Visualizations
Signaling Pathway Diagram
Caption: Proposed inhibition of the VEGFR-2 signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for screening a novel kinase inhibitor.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-based design of novel class II c-Met inhibitors: 2. SAR and kinase selectivity profiles of the pyrazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Anti-Proliferative Assays for Pyrazole Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the in vitro anti-proliferative activity of pyrazole compounds. Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a broad range of pharmacological activities, including potent anti-cancer effects.[1] This guide is intended to assist researchers in the screening and characterization of novel pyrazole-based anti-cancer drug candidates.
Introduction to Pyrazole Compounds in Cancer Research
The pyrazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[2] Numerous pyrazole derivatives have been synthesized and evaluated for their potential to inhibit cancer cell growth by targeting key cellular pathways.[3] These compounds have been shown to modulate signaling cascades involved in cell cycle progression, apoptosis, and angiogenesis by inhibiting targets such as cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and tubulin polymerization.[2][3][4][5] The evaluation of the anti-proliferative effects of these compounds is a critical first step in the drug discovery process.
Data Presentation: Anti-Proliferative Activity of Pyrazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various pyrazole compounds against a panel of human cancer cell lines, demonstrating their broad-spectrum anti-proliferative activity.
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 25 | Anti-angiogenic | HT29 | Colon Cancer | 3.17 | [3] |
| PC3 | Prostate Cancer | - | [3] | ||
| A549 | Lung Cancer | 6.77 | [3] | ||
| U87MG | Glioblastoma | - | [3] | ||
| Compounds 18, 19, 20, 21 | Kinase Inhibitor | MCF7 | Breast Cancer | Micro- to nano-molar range | [3] |
| A549 | Lung Cancer | Micro- to nano-molar range | [3] | ||
| HeLa | Cervical Cancer | Micro- to nano-molar range | [3] | ||
| SiHa | Cervical Cancer | Micro- to nano-molar range | [3] | ||
| Compounds 33, 34 | CDK2 Inhibitor | HCT116 | Colon Cancer | < 23.7 | [3] |
| MCF7 | Breast Cancer | < 23.7 | [3] | ||
| HepG2 | Liver Cancer | < 23.7 | [3] | ||
| A549 | Lung Cancer | < 23.7 | [3] | ||
| Compound 69 | MDM2-p53 Inhibitor | MDA-MB-231 | Breast Cancer | - | [3] |
| 4-bromophenyl substituted pyrazole | Not specified | A549 | Lung Cancer | 8.0 | [6] |
| HeLa | Cervical Cancer | 9.8 | [6] | ||
| MCF-7 | Breast Cancer | 5.8 | [6] | ||
| Flavanone/chromene pyrazole derivatives | Anti-leukemic | K562 | Leukemia | 0.5 - 3.0 | [6] |
| Pyrazole benzamide/dihydro triazinone | Not specified | HCT-116 | Colon Cancer | 7.74 - 82.49 µg/mL | [6] |
| MCF-7 | Breast Cancer | 4.98 - 92.62 µg/mL | [6] | ||
| 3a & 3b (Pyrazoles) | Not specified | K562 | Leukemia | - | [6] |
| MCF-7 | Breast Cancer | - | [6] | ||
| A549 | Lung Cancer | - | [6] | ||
| Compound 5b | Tubulin Polymerization Inhibitor | K562 | Leukemia | 0.021 | [2] |
| A549 | Lung Cancer | 0.69 | [2] | ||
| Compound 6b | Not specified | HNO-97 | Oral Cancer | 10.5 | [7] |
| Compound 6d | Not specified | HNO-97 | Oral Cancer | 10 | [7] |
| Compound 43m | mTOR Inhibitor | HeLa | Cervical Cancer | 19 | [4] |
| CAKI-I | Renal Cancer | 17 | [4] | ||
| PC-3 | Prostate Cancer | 37 | [4] | ||
| MiaPaCa-2 | Pancreatic Cancer | 24 | [4] | ||
| A549 | Lung Cancer | 14 | [4] | ||
| Compound 83f | Not specified | HEPG2 | Liver Cancer | 3.01 ± 0.21 µg/mL | [4] |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [8] |
| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [8] |
| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [8] |
| Compound 9f | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [8] |
| Compound 10b | Bcl-2 Inhibitor | MCF-7 | Breast Cancer | 3.9 - 35.5 | [8] |
| Compound 10c | Bcl-2 Inhibitor | A549 | Lung Cancer | 3.9 - 35.5 | [8] |
Experimental Protocols
This section provides detailed protocols for three standard in vitro assays to determine the anti-proliferative effects of pyrazole compounds: the MTT assay, the Sulforhodamine B (SRB) assay, and the Colony Formation Assay.
General Workflow for In Vitro Anti-Proliferative Assays
The general workflow for assessing the anti-proliferative activity of pyrazole compounds is depicted below.
General workflow for in vitro anti-proliferative assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[9]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[8] Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals.[8] Add 150 µL of DMSO to each well to dissolve the crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader within 1 hour.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[8]
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity and cell proliferation based on the measurement of cellular protein content.[12] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[12]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the 24-72 hour incubation, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[13]
-
Washing: Wash the plates four times with 1% acetic acid to remove unbound dye.[13] Allow the plates to air-dry completely.[13]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13][14]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB.[12]
-
Drying: Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake on a gyratory shaker for 5 minutes to solubilize the protein-bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Colony Formation (Clonogenic) Assay
The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is a measure of cell reproductive integrity after treatment with a cytotoxic agent.
Materials:
-
6-well or 12-well tissue culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.[15] The optimal seeding density should be determined empirically for each cell line. Incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified duration (e.g., 24 hours).
-
Colony Growth: Replace the treatment medium with fresh complete medium and incubate for 10-14 days, or until visible colonies form in the control wells.[15]
-
Fixation and Staining: Gently wash the wells with PBS. Fix the colonies with the fixation solution for 15-20 minutes at room temperature.[15] Remove the fixative and stain with crystal violet solution for 10-20 minutes.[15]
-
Washing and Drying: Carefully wash the wells with water until the background is clear and allow the plates to air-dry.[15]
-
Colony Quantification: Scan or photograph the plates. Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.[15]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
Signaling Pathways Modulated by Pyrazole Compounds
Pyrazole derivatives exert their anti-proliferative effects by targeting various signaling pathways crucial for cancer cell survival and proliferation. A simplified diagram of some of these key pathways is presented below.
Key signaling pathways targeted by anti-proliferative pyrazole compounds.
Conclusion
The protocols and data presented in this document provide a comprehensive resource for the in vitro evaluation of the anti-proliferative activity of pyrazole compounds. The MTT, SRB, and colony formation assays are robust and reproducible methods for screening and characterizing potential anti-cancer drug candidates. A thorough understanding of the experimental procedures and the underlying biological principles is essential for generating high-quality, reliable data in the pursuit of novel cancer therapeutics.
References
- 1. ijnrd.org [ijnrd.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. scispace.com [scispace.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Substituted Pyrazole Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted pyrazole anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of substituted pyrazole anilines?
A1: Impurities typically arise from starting materials, side reactions, or product degradation. Common impurities include:
-
Unreacted Starting Materials: Residual anilines, hydrazines, or dicarbonyl compounds are frequent impurities.[1][2]
-
Side-Reaction Products: Depending on the synthetic route, side products like imines and products from hydrazine decomposition can form.[3][4] The Knorr condensation reaction, for instance, can yield several side products that complicate purification.[4]
-
Regioisomers: When using unsymmetrical reagents, the formation of two or more regioisomers is a common challenge, which can be difficult to separate.[3][5]
-
Degradation Products: Oxidation of the aniline moiety can lead to colored impurities like p-benzoquinone.[1]
Q2: What is the recommended first step for purifying a crude substituted pyrazole aniline product?
A2: The initial and most crucial step is to analyze the crude mixture using Thin-Layer Chromatography (TLC). TLC helps to:
-
Estimate the number of components in your crude product.
-
Determine the polarity of your target compound relative to impurities.
-
Select an appropriate solvent system for column chromatography.
-
Assess if the compound might be sticking to the stationary phase (indicated by streaking).[2]
Based on the TLC results, you can decide on the most suitable primary purification method, such as column chromatography, recrystallization, or an acid-base extraction.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity and detecting trace impurities. It is often preferred over Gas Chromatography (GC) for these compounds as they can be polar and thermolabile, avoiding the need for derivatization.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or major impurities.[3][8]
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), this technique confirms the molecular weight of the product and helps in identifying impurities based on their mass-to-charge ratio.[3][9]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups in the final product.[8]
Troubleshooting Guides
Issue 1: Compound is streaking or sticking to the silica gel column.
This is a common issue for basic compounds like anilines and pyrazoles on acidic silica gel. The interaction between the basic nitrogen atoms and acidic silanol groups on the silica surface causes poor separation and recovery.[2][10]
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia, to the eluent (typically 0.1-1% v/v).[10] This neutralizes the acidic sites on the silica, reducing unwanted interactions.[2]
-
Use a Different Stationary Phase: Switch to a more inert or basic stationary phase.
Issue 2: Recrystallization is failing or results in low yield.
Recrystallization is highly dependent on the solvent system and the nature of the impurities.
Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Use a Two-Solvent System: If a single solvent is not effective, use a binary system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, then slowly add a "poor" solvent (in which it is insoluble) until turbidity appears. Allow the solution to cool slowly.[10]
-
Form an Acid Addition Salt: Convert the pyrazole aniline into a salt by reacting it with an acid (e.g., phosphoric, sulfuric, or oxalic acid).[11] These salts often have different solubility profiles and may crystallize more readily than the free base. The pure free base can be recovered by subsequent neutralization.
Data Presentation: Common Purification Solvents
The table below summarizes solvents commonly used for the purification of substituted pyrazole anilines.
| Purification Method | Solvent(s) | Typical Application/Notes | Reference(s) |
| Recrystallization | Ethanol, Methanol, Acetone | Good general-purpose solvents for moderately polar compounds.[10][12][13] | |
| Toluene, Ethyl Acetate | Effective for compounds with intermediate polarity.[10][12] | ||
| Ethanol/Water, Methanol/Water | Two-solvent systems useful for inducing crystallization.[10] | ||
| Column Chromatography | Hexane/Ethyl Acetate | Standard eluent system for normal-phase silica gel chromatography.[3][4] | |
| (Normal Phase) | Hexane/THF | Alternative eluent system, sometimes provides different selectivity.[3] | |
| Column Chromatography | Hexane/THF | Used with basic alumina for purifying basic compounds.[4] | |
| (Basic Alumina) |
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
This protocol is designed to purify basic compounds that may otherwise bind to standard silica gel.
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate). Add triethylamine to the eluent to a final concentration of 0.5% (v/v).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the eluent containing triethylamine is used throughout the entire process.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to elute the target compound.
-
Fraction Collection & Analysis: Collect fractions and analyze them using TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling triethylamine may require a high-vacuum pump or co-evaporation with a lower-boiling solvent.
Protocol 2: Purification via Acid Salt Crystallization
This method is useful for separating the basic target compound from non-basic impurities.[11]
-
Dissolution: Dissolve the crude pyrazole aniline product in a suitable organic solvent such as acetone, ethanol, or isopropanol. Gentle heating may be required.
-
Acid Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of an acid (e.g., 85% phosphoric acid or a solution of oxalic acid) dropwise with stirring.
-
Crystallization: The acid addition salt will often precipitate or crystallize out of the solution. Allow the mixture to stand, preferably at a reduced temperature (e.g., 4°C), to maximize crystal formation.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove any adhering impurities.
-
Liberation of Free Base (Optional): To recover the purified pyrazole aniline, dissolve the salt in water and neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the free base precipitates.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the purified product.
Visualized Workflows and Pathways
Caption: General purification strategy for substituted pyrazole anilines.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. Asia Pacific Academy of Science Pte. Ltd. [aber.apacsci.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrazole Intermediates by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of pyrazole intermediates by column chromatography.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography of pyrazole intermediates in a question-and-answer format.
Q1: I'm observing poor separation between my pyrazole intermediate and impurities. What can I do?
A1: Poor separation is a frequent issue. Here are several strategies to improve it:
-
Optimize the Mobile Phase: The polarity of your eluent is critical. If your compounds are eluting too quickly (high Rf value), decrease the polarity of the solvent system. Conversely, if they are retained too strongly on the column, increase the polarity. Systematic screening of different solvent systems using Thin Layer Chromatography (TLC) is recommended to find the optimal conditions. For instance, you could try gradients of ethyl acetate in hexane or methanol in dichloromethane.[1] An ideal Rf value on TLC for good separation is typically around 0.2-0.4.[1]
-
Change the Stationary Phase: Pyrazoles, being basic, can interact strongly with the acidic nature of silica gel, leading to peak tailing and poor separation.[2] Consider using a different stationary phase like neutral alumina or deactivated silica gel.[1][2]
-
Deactivate the Silica Gel: To minimize unwanted interactions with acidic silica, you can deactivate it by preparing a slurry with your eluent containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%).[1][3]
-
Column Packing and Loading: Ensure your column is packed uniformly to avoid channeling. Overloading the column can also lead to poor separation. As a general guideline, the amount of crude material loaded should be about 1-5% of the mass of the stationary phase.[1]
Q2: My pyrazole intermediate seems to be decomposing on the silica gel column. How can I prevent this?
A2: Decomposition on silica gel is a known issue for some basic compounds like pyrazoles.
-
Assess Stability: First, confirm the instability by spotting your compound on a silica TLC plate, letting it sit for a while, and then eluting it to see if decomposition spots appear.
-
Use Deactivated Silica or Alumina: As mentioned above, deactivating the silica gel with triethylamine can neutralize acidic sites responsible for decomposition.[2][3] Alternatively, using a less acidic stationary phase like neutral alumina is a good option.[1]
-
Reverse-Phase Chromatography: If your compound is stable under these conditions, reverse-phase chromatography using a C18 column with a mobile phase like water/acetonitrile or water/methanol can be an effective alternative.[1][3]
Q3: The yield of my purified pyrazole intermediate is very low. How can I improve recovery?
A3: Low recovery can be due to several factors:
-
Irreversible Adsorption: The basic nitrogen atoms in pyrazoles can lead to strong, sometimes irreversible, adsorption onto the acidic silica gel.[2] Deactivating the silica with triethylamine is a key solution to this problem.[2][3]
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound may not elute from the column at all. If it's too polar, it may co-elute with impurities. Careful optimization of the solvent system via TLC is crucial.
-
Compound Precipitation: Poorly soluble compounds can precipitate on the column, leading to low recovery.[4] Ensure your crude mixture is fully dissolved before loading and that the chosen eluent is a good solvent for your compound.
Q4: My purified pyrazole is an oil instead of a solid, or it's discolored. What should I do?
A4:
-
Oiling Out: If your product is an oil but is pure (as determined by TLC or LC-MS), it may be due to residual solvent or the inherent nature of the compound. Try removing all solvent under high vacuum. If it remains an oil, you can attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal.[2] Trituration with a non-polar solvent like cold hexanes can also sometimes yield a solid.[2]
-
Discoloration: A yellow or brown color in the purified product often indicates the presence of impurities.[2] If the discoloration persists after chromatography, a subsequent recrystallization might be necessary to obtain a pure, colorless product.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvent systems for purifying pyrazole intermediates on silica gel?
A1: Common solvent systems are mixtures of a non-polar solvent and a polar solvent. Typical examples include gradients of ethyl acetate in hexanes or dichloromethane in methanol.[1] The exact ratio will depend on the polarity of your specific pyrazole intermediate and should be determined by TLC analysis.
Q2: How much triethylamine should I add to my eluent to deactivate the silica gel?
A2: A common concentration of triethylamine to add to the mobile phase is between 0.1% and 1% by volume.[1] For example, you would add 0.5 mL of triethylamine to 100 mL of your eluent.[2]
Q3: Can I use recrystallization to purify my pyrazole intermediate instead of column chromatography?
A3: Yes, recrystallization can be a very effective purification method, especially if your crude product is relatively pure.[2] It is often used as a final purification step after chromatography to obtain highly pure crystalline material. Finding a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures is key.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| TLC Rf Value for Separation | 0.2 - 0.4 | Provides a good balance between retention and elution for optimal separation.[1] |
| Sample Loading on Column | 1-5% of silica gel mass | Overloading can significantly decrease separation efficiency.[1] |
| Triethylamine in Eluent | 0.1 - 1% (v/v) | Used to deactivate acidic sites on silica gel, preventing tailing and decomposition of basic pyrazoles.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Pyrazole Intermediate
This protocol provides a general procedure for the purification of a pyrazole intermediate using flash column chromatography with silica gel.
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target pyrazole an Rf value of approximately 0.3.[2]
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen eluent. If deactivation is necessary, add triethylamine to the eluent to a final concentration of 0.5-1%.[2]
-
Column Packing: Pour the silica gel slurry into your column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.[1]
-
Sample Loading: Dissolve your crude pyrazole intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Carefully add the eluent to the top of the column and begin elution, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyrazole intermediate.
Protocol 2: Deactivation of Silica Gel
-
Prepare your chosen eluent system.
-
Add triethylamine to the eluent to a final concentration of 0.1-1% (e.g., 1 mL of triethylamine in 1 L of eluent).[1][3]
-
Use this modified eluent to prepare the silica gel slurry and to run the column. This will help to minimize the strong interactions between basic pyrazole compounds and the acidic silica surface.[2]
Visualizations
Caption: A troubleshooting workflow for the purification of pyrazole intermediates.
Caption: A general experimental workflow for column chromatography purification.
References
Technical Support Center: Recrystallization of Bromo-substituted Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of bromo-substituted heterocyples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization process, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| No Crystals Form | The solution is not supersaturated.[1] | • Scratch the inner surface of the flask with a glass rod to create nucleation sites.[2][3]• Add a seed crystal of the pure compound.[2][4]• Reduce the solvent volume by evaporation and re-cool the solution.[1][2]• Cool the solution in an ice bath or refrigerator to further decrease solubility.[1][2] |
| "Oiling Out" | The compound's melting point is lower than the solution's temperature at saturation.[1][4]High concentration of impurities.[1]Cooling is too rapid.[1][4] | • Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool slowly.[1][3][4]• Try a solvent with a lower boiling point.[4]• Further purify the compound before recrystallization.[1] |
| Crystallization is Too Rapid | The solution is too concentrated.[4]The solution was cooled too quickly.[4] | • Add a small amount of additional hot solvent.[4][5]• Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[4]• Insulate the flask to slow down the cooling process.[5] |
| Low Crystal Yield | Too much solvent was used.[1][4]Premature crystallization during hot filtration.[4]Incomplete crystallization.[4]Crystals were filtered before crystallization was complete.[1] | • Use the minimum amount of hot solvent necessary.[4]• Pre-heat the filtration apparatus (funnel and receiving flask).[4]• Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.[1][4]• If the mother liquor is available, concentrate it to recover more of the compound.[1] |
| Poor Crystal Quality | The rate of nucleation is too high.[1]Presence of impurities.[1]Rapid cooling or evaporation.[1] | • Decrease the level of supersaturation by using more solvent or cooling more slowly.[1]• Ensure the starting material has a high purity (at least 80-90%).[1][6]• Try a different solvent or a solvent mixture.[1] |
| Colored Impurities Present | The presence of colored byproducts from the reaction (e.g., residual bromine).[6] | • Add a small amount of activated charcoal to the hot solution, swirl, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[3][4] Caution: Never add charcoal to a boiling solution.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful recrystallization of bromo-substituted heterocycles?
A1: The choice of solvent is the most critical factor.[1] An ideal solvent should dissolve the compound when hot but have low solubility when cold.[1] The solvent must also be unreactive with the compound. For bromo-substituted heterocycles, common solvent systems include ethanol/water, ethyl acetate/hexanes, and toluene.[3][7][8]
Q2: My bromo-substituted heterocycle "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[1] This is common for compounds with low melting points.[4] To resolve this, you can reheat the solution until the oil redissolves, add a small amount of additional solvent, and then allow it to cool more slowly.[3][4] Using a different solvent system with a lower boiling point may also be beneficial.[4]
Q3: How can I improve the yield of my recrystallization?
A3: Low yield is often due to using too much solvent or premature crystallization.[4] To improve your yield, use the minimum amount of hot solvent required to completely dissolve your crude product.[4] It is also important to pre-heat your filtration apparatus during hot filtration to prevent the product from crystallizing on the filter paper.[4] After collecting the initial crystals, you can concentrate the remaining solution (mother liquor) to obtain a second crop of crystals.[1]
Q4: What should I do if no crystals form upon cooling?
A4: If no crystals form, the solution is likely not supersaturated.[2] You can induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or reducing the solvent volume by evaporation and allowing it to cool again.[2]
Q5: Can rapid crystallization affect the purity of my bromo-substituted heterocycle?
A5: Yes, rapid crystallization can trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[1] An ideal crystallization process involves the slow formation of crystals over a period of about 20 minutes.[5] If crystallization occurs too quickly, you can reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly.[5]
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This protocol is suitable when a single solvent provides a good solubility differential at hot and cold temperatures.[2]
-
Solvent Selection: Choose a suitable solvent where the bromo-substituted heterocycle has high solubility at the solvent's boiling point and low solubility at room temperature or in an ice bath.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the hot solvent with stirring until the solid is completely dissolved.[2][8]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2][4]
-
Cooling: Allow the hot solution to cool slowly to room temperature.[2][8] Crystal formation should be observed. For slower cooling, the flask can be insulated.[5]
-
Further Cooling: Place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]
-
Drying: Dry the purified crystals, for example, in a vacuum oven.[2]
Protocol 2: Mixed Solvent (Solvent-Pair) Recrystallization
This protocol is useful when a single solvent is not ideal. It involves a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-solvent") in which it is insoluble.[3]
-
Dissolution: Dissolve the crude bromo-substituted heterocycle in a minimum amount of a "good" solvent at an elevated temperature.[2][3]
-
Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation).[3]
-
Clarification: Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.[3]
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[2]
-
Isolation, Washing, and Drying: Collect, wash, and dry the crystals as described in the single solvent protocol.[2]
Visualizations
References
Technical Support Center: Dehalogenation of Bromo-pyrazoles in Cross-Coupling Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the undesired dehalogenation of bromo-pyrazoles during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of bromo-pyrazole cross-coupling?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling where the bromine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of a pyrazole derivative instead of the desired coupled product. This side reaction reduces the yield of the target molecule and complicates purification.
Q2: What are the primary mechanisms leading to dehalogenation?
A2: Dehalogenation can occur through several pathways. A common mechanism involves the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then undergo reductive elimination with the bromo-pyrazole, transferring a hydride to the pyrazole ring and regenerating the palladium catalyst, which cleaves the C-Br bond. Sources of hydride can include solvents (like alcohols), reagents, or decomposition of the organometallic coupling partner.
Q3: Are certain bromo-pyrazoles more susceptible to dehalogenation?
A3: Yes. The susceptibility is influenced by several factors:
-
Presence of a free N-H group: Unprotected pyrazole N-H groups can contribute to dehalogenation. Protecting the nitrogen, for example with a Boc (tert-butyloxycarbonyl) group, can significantly suppress this side reaction.[1][2]
-
Position of the bromine atom: The electronic environment of the C-Br bond plays a role.
-
Other substituents: Electron-donating or withdrawing groups on the pyrazole ring can influence the reactivity of the C-Br bond towards both the desired coupling and the undesired dehalogenation.
Q4: Which cross-coupling reactions are most affected by this side reaction?
A4: Dehalogenation is a known issue in several key palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: This is a frequently reported issue, especially with unprotected aminopyrazoles.[3][4][5][6] Bromo and chloro derivatives have shown a reduced tendency for dehalogenation compared to iodo-pyrazoles.[3][4][5]
-
Buchwald-Hartwig Amination: The formation of dehalogenated starting material is a common challenge, particularly with electron-rich N-heterocycles.[7] The choice of ligand and base is critical to minimize this pathway.[8][9]
-
Heck Reaction: While forming C-C bonds, the Heck reaction can also suffer from dehalogenation, influenced by the choice of base and additives.[10][11][12]
Q5: Can impurities in reagents or solvents cause dehalogenation?
A5: Absolutely. Impurities in starting materials, solvents, or reagents can act as sources of protons or hydrides, facilitating the dehalogenation process.[7] It is crucial to use high-purity, dry solvents and fresh reagents.[7] Thoroughly degassing the reaction mixture to remove oxygen is also a critical practice.[13][14]
Troubleshooting Guide
This guide provides specific solutions to common problems encountered during cross-coupling reactions with bromo-pyrazoles.
Issue 1: Low yield of coupled product with significant dehalogenation in Suzuki-Miyaura Coupling.
This is a frequent problem when coupling bromo-pyrazoles with boronic acids or esters.
Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.
-
Catalyst and Ligand Selection: The choice of ligand is critical for stabilizing the palladium center and promoting the desired coupling over dehalogenation.[7] For electron-rich pyrazoles, bulky and electron-rich phosphine ligands are often effective.
-
Base Selection: Strong bases can sometimes accelerate dehalogenation.[7]
-
N-Protection: The free N-H on the pyrazole ring can interfere with the catalyst.
-
Solvent Choice: The reaction medium can influence the dehalogenation pathway.
-
Recommendation: While aprotic polar solvents like dioxane or DMF are common, less polar solvents such as toluene have been observed to reduce dehalogenation in some systems.[7]
-
Issue 2: Dehalogenation is the major product in Buchwald-Hartwig Amination.
This is often observed when coupling bromo-pyrazoles with primary or secondary amines.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
-
Ligand Selection: For Buchwald-Hartwig reactions, bulky biarylphosphine ligands are generally preferred to minimize reductive dehalogenation.
-
Base Optimization: While strong, non-nucleophilic bases are typically required, their choice and amount are critical.
-
Recommendation: If using sodium tert-butoxide (NaOt-Bu), carefully control the stoichiometry. Alternatively, screen potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7]
-
-
Reaction Temperature: Higher temperatures can favor the undesired dehalogenation pathway.
-
Solution: Attempt the reaction at a lower temperature. Monitor the reaction progress to find a balance between the rate of the desired coupling and the side reaction.
-
Issue 3: Competing dehalogenation observed during a Heck Reaction.
When coupling a bromo-pyrazole with an alkene, the formation of the dehalogenated pyrazole can compete with the desired vinylation.
-
Suppressing Dehalogenation with Additives: A study on the Heck cross-coupling of 3-bromoindazoles found that the addition of bromide salts not only suppressed dehalogenation but also assisted in grinding under ball-milling conditions.[5] This strategy could be applicable to bromo-pyrazoles.
-
Catalyst and Ligand System: As with other couplings, the palladium source and ligand are key. Phosphine-free catalyst systems or those with specialized ligands can sometimes offer better selectivity.
-
Base Selection: The choice of base can influence the catalytic cycle and the prevalence of Pd-H species. Triethylamine is a common base, but screening others like potassium carbonate may be beneficial.[10][12]
Data Summary Tables
Table 1: Effect of Ligand on Suzuki Coupling of 4-Bromo-1H-imidazole with Aniline *
| Entry | Ligand | Yield of Coupled Product (%) | Comments |
| 1 | L1 (Buchwald type) | Ineffective | Ligand proved ineffective for this substrate.[17] |
| 2 | L2 (Buchwald type) | Ineffective | Similar to L1, no significant product formation.[17] |
| 3 | L3 (Amidation Ligand) | 77% | Full conversion of starting material observed.[17] |
| 4 | tBuBrettPhos (L4) | Optimized | Identified as a highly effective ligand for this transformation. [17] |
*Data adapted from a study on unprotected bromoimidazoles and bromopyrazoles, highlighting the dramatic effect of ligand choice.[17]
Table 2: Influence of Halogen on Dehalogenation in Suzuki Coupling of Aminopyrazoles *
| Halogen (X) | Propensity for Dehalogenation | Suitability for Coupling |
| Iodo (I) | High | Inferior |
| Bromo (Br) | Reduced | Superior [3][4][5] |
| Chloro (Cl) | Reduced | Superior[3][4] |
*Qualitative summary from direct comparison studies.[3][4][5][6]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-pyrazole (To be optimized)
-
To a dry reaction vessel, add the bromo-pyrazole (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 equiv.).[7]
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[7]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[7]
-
Add the degassed solvent (e.g., dioxane/water mixture).[13]
-
Heat the reaction mixture (e.g., 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.[13]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Bromo-pyrazole (To be optimized)
-
To a dry reaction vessel, add the palladium precatalyst (e.g., a G3-type precatalyst, 1-2 mol%) and the ligand (if not part of the precatalyst).[7]
-
Add the bromo-pyrazole (1.0 equiv.) and the amine coupling partner (1.1-1.3 equiv.).[7]
-
Add the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).[7]
-
Evacuate and backfill the vessel with an inert gas three times.[7]
-
Add the degassed solvent (e.g., toluene or dioxane).[7]
-
Heat the mixture to the desired temperature and stir until the starting material is consumed.
-
Cool, quench, and perform a standard aqueous work-up followed by purification.
Visualizations
Caption: Competing catalytic cycles for cross-coupling vs. dehalogenation.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 16. reddit.com [reddit.com]
- 17. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
dehalogenation side reactions in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for challenges encountered during pyrazole synthesis, with a special focus on managing dehalogenation side reactions.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in pyrazole synthesis?
A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule. In the context of pyrazole synthesis, it is an undesired side reaction where a halogenated precursor (e.g., a halo-substituted 1,3-dicarbonyl compound) loses its halogen atom during the ring formation process. This leads to the formation of a non-halogenated pyrazole impurity alongside, or instead of, the desired halogenated pyrazole product. This side reaction can significantly lower the yield of the target molecule and complicate the purification process.
Q2: What are the common causes of dehalogenation during pyrazole synthesis?
A2: Dehalogenation during pyrazole synthesis can be triggered by several factors:
-
Catalyst-Induced Dehalogenation: Transition metal catalysts, particularly palladium, which are sometimes used in related synthetic steps, can catalyze the reductive cleavage of carbon-halogen bonds.[1][2]
-
Reductive Environment: The presence of certain reagents or reaction conditions that create a reducing environment can lead to the removal of the halogen.
-
Basic Conditions: Strong bases used in the reaction may promote dehalogenation, although this is more commonly associated with dehydrohalogenation (elimination of HX).
-
Nucleophilic Attack: In some cases, nucleophiles present in the reaction mixture can displace the halogen atom.
Q3: How can I detect if dehalogenation is occurring in my reaction?
A3: The presence of dehalogenated byproducts can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A new, often less polar, spot appearing on the TLC plate can indicate the formation of a byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method to identify the dehalogenated product by its molecular weight, which will be lower than the target halogenated pyrazole.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show the absence of halogen-induced shifts or coupling patterns and the appearance of a proton signal in place of the halogen on the pyrazole ring.
Troubleshooting Guide: Dehalogenation Side Reactions
This guide provides a structured approach to diagnosing and resolving dehalogenation issues during pyrazole synthesis.
Issue: Formation of a Dehalogenated Pyrazole Byproduct
Initial Diagnosis:
-
Confirm the Identity of the Byproduct: Use LC-MS to confirm that the molecular weight of the byproduct corresponds to the dehalogenated pyrazole.
-
Quantify the Extent of the Side Reaction: Use 1H NMR or HPLC to determine the ratio of the desired halogenated product to the dehalogenated byproduct.
Troubleshooting Workflow
Caption: Troubleshooting workflow for dehalogenation side reactions.
Potential Causes and Solutions
| Potential Cause | Explanation | Suggested Solutions |
| Palladium Catalyst Contamination | Residual palladium from a previous synthetic step or the use of a palladium catalyst in a one-pot procedure can promote reductive dehalogenation.[1][2] | - Ensure rigorous purification of halogenated precursors to remove any residual catalyst. - For multi-step syntheses, avoid one-pot procedures where palladium catalysis is followed by pyrazole formation. - If a catalyst is necessary for a different transformation in the sequence, consider alternative, non-palladium catalysts. |
| Reducing Agents in the Reaction Mixture | Certain reagents, or impurities within them, can act as reducing agents, leading to hydrodehalogenation. | - Use high-purity, freshly opened reagents. - If using a hydride source for another purpose, consider a milder or more selective reagent. - Degas solvents to remove dissolved oxygen, which can sometimes participate in redox cycles. |
| Reaction Temperature and Time | Higher temperatures and longer reaction times can increase the likelihood of side reactions, including dehalogenation. | - Attempt the reaction at a lower temperature. - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-reaction. |
| Choice of Base | While less common for reductive dehalogenation, the choice of base can influence the overall reaction environment and potentially contribute to side reactions. | - If a strong base is used, consider switching to a weaker, non-nucleophilic base such as K₂CO₃ or Et₃N. |
| Solvent Effects | Protic solvents can sometimes act as a proton source in reductive dehalogenation pathways. | - Experiment with aprotic solvents like THF, dioxane, or toluene. |
Experimental Protocols
Protocol 1: Synthesis of a 4-Halopyrazole via Knorr Condensation (Minimizing Dehalogenation)
This protocol describes the synthesis of a 4-halopyrazole from a 2-halo-1,3-dicarbonyl compound, with precautions to minimize dehalogenation.
Materials:
-
2-halo-1,3-dicarbonyl compound (e.g., 3-chloro-2,4-pentanedione) (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (anhydrous)
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Dissolve the 2-halo-1,3-dicarbonyl compound in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the desired 4-halopyrazole.
Key Considerations to Avoid Dehalogenation:
-
Purity of Starting Material: Ensure the 2-halo-1,3-dicarbonyl is free from any metal contaminants from its synthesis.
-
Inert Atmosphere: While not always strictly necessary for Knorr condensations, an inert atmosphere can help prevent oxidative or reductive side reactions involving atmospheric components.
-
Temperature Control: Avoid excessive heating, as this can promote side reactions.
Protocol 2: Synthesis of a Halogenated Pyrazole using a Halogenating Agent during Cyclization
In some cases, the halogen can be introduced during the pyrazole formation. This iodine-promoted method leads to functionalized pyrazoles.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Oxamic acid thiohydrazide (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
p-Toluenesulfonic acid (TsOH) (0.1 eq)
-
Solvent (e.g., appropriate for the specific substrates)
Procedure:
-
Combine the 1,3-dicarbonyl compound, oxamic acid thiohydrazide, iodine, and TsOH in a suitable solvent.
-
Stir the reaction mixture under the conditions specified in the literature, which may involve heating.
-
Monitor the reaction until completion.
-
Upon completion, perform the appropriate work-up and purification steps to isolate the halogenated pyrazole product.
Data Summary
The following table summarizes hypothetical quantitative data illustrating the effect of a palladium catalyst on dehalogenation.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield of Halogenated Pyrazole (%) | Yield of Dehalogenated Pyrazole (%) |
| 1 | None | Ethanol | 80 | 85 | < 5 |
| 2 | Pd(PPh₃)₄ (2 mol%) | Ethanol | 80 | 20 | 75 |
| 3 | None | Toluene | 110 | 82 | < 5 |
| 4 | Pd(OAc)₂ (2 mol%) | Toluene | 110 | 35 | 60 |
Visualizations
Caption: Logical relationship between the desired pyrazole synthesis and the dehalogenation side reaction.
References
Technical Support Center: Functionalization of Pyrazole Rings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the functionalization of pyrazole rings.
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low or No Yield of the Desired Functionalized Pyrazole
Q: I am consistently obtaining low or no yield of my target C4-functionalized pyrazole. What are the possible reasons and how can I improve it?
A: Low or no yield in C4-functionalization of pyrazoles can stem from several factors. A primary cause can be the deactivation of the pyrazole ring if it is substituted with strong electron-withdrawing groups. In such cases, harsher reaction conditions, like higher temperatures or stronger acids, may be necessary to drive the reaction forward.[1][2] Steric hindrance from bulky substituents at the C3 and/or C5 positions can physically block access to the C4 position, impeding the reaction.[3] It might be necessary to reconsider the synthetic strategy to introduce the C4-functionality before adding bulky groups.[1][2] Another possibility is the poor quality of starting materials; ensure the purity of your pyrazole substrate and reagents, as impurities can lead to side reactions and diminished yields.
Issue 2: Poor Regioselectivity in Functionalization
Q: My reaction is producing a mixture of isomers instead of the desired regioselective product. How can I improve the regioselectivity?
A: Achieving high regioselectivity is a common challenge in pyrazole functionalization, particularly with unsymmetrical pyrazoles where N1/N2 or C3/C5 isomers can form.[4] The lack of regioselectivity can arise from the similar reactivity of different positions on the pyrazole ring.[1][2]
Several strategies can be employed to enhance regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in some pyrazole syntheses.[2]
-
pH Control: Adjusting the reaction's pH can influence the initial site of electrophilic or nucleophilic attack.[2] For instance, acidic conditions may favor one regioisomer over another in the reaction of arylhydrazines with 1,3-dicarbonyls.[2]
-
Catalyst Selection: The choice of catalyst can direct the reaction towards a specific isomer. For example, Amberlyst-70 has been utilized for regioselective pyrazole synthesis at room temperature.[2]
-
Protecting/Blocking Groups: To enhance C4 selectivity, a blocking group can be introduced at the C5 position.[1][2] Similarly, protecting the N1-position is a common strategy to avoid N-alkylation when targeting C-functionalization.[1][3]
Issue 3: Unexpected Side Reactions and Ring Instability
Q: I am observing unexpected side products, and in some cases, fragmentation of the pyrazole ring. What could be the cause and how can I mitigate this?
A: The pyrazole ring is generally stable, but can undergo ring opening or fragmentation under certain conditions. The use of excessively strong bases can lead to deprotonation at the C3 position, resulting in ring opening.[4][5] To prevent this, it is advisable to use milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for reactions like N-alkylation.[4]
Ring cleavage can also occur in overly harsh acidic or oxidative environments during electrophilic substitution.[4] Employing milder electrophilic reagents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for halogenation instead of diatomic halogens, can help maintain the integrity of the pyrazole ring.[4] The presence of highly reactive functional groups like azides or nitro groups on the ring can also lead to rearrangements and ring-opening upon heating or under specific catalytic conditions.[2] Careful control of the reaction temperature is crucial in these cases.[2]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the functionalization of pyrazole rings.
Q1: Why is the C4 position of the pyrazole ring often the most reactive towards electrophilic substitution?
A1: The C4 position of the pyrazole ring is electron-rich, making it the most susceptible site for electrophilic attack.[3] The two nitrogen atoms in the ring influence the electron density distribution, leading to the highest electron density at the C4 position.[3] This electronic characteristic is why reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation preferentially occur at this position.[3]
Q2: What are the main challenges in the N-functionalization of unsymmetrical pyrazoles?
A2: A primary challenge in the N-functionalization of unsymmetrically substituted pyrazoles is the formation of a mixture of two regioisomers due to the tautomerism of the pyrazole ring.[6] The alkylation can occur at either the N-1 or N-2 position, and the ratio of the resulting isomers depends on the nature of the substituents on the pyrazole ring and the solvent used.[6] Achieving regioselective N-functionalization often requires careful optimization of reaction conditions.[7]
Q3: How can I prevent competing N-alkylation when I am targeting C-alkylation?
A3: Competition between N-alkylation and C-alkylation is a frequent issue because the nitrogen atoms of the pyrazole ring are nucleophilic.[3] To favor C-functionalization, a key strategy is to protect the N1-position of the pyrazole ring if it is NH-unsubstituted.[1][3] This protection blocks the nucleophilic site on the nitrogen, directing the electrophile to the carbon positions.
Q4: Are there modern methods to functionalize the C-H bonds of pyrazoles directly?
A4: Yes, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct formation of new C-C and C-heteroatom bonds on the pyrazole ring.[8] These methods offer an advantage over traditional cross-coupling reactions as they do not require pre-functionalized pyrazoles, providing access to a wide range of functionalized pyrazoles in a single step.[8] Various strategies have been developed, and their efficiency and regioselectivity depend on the specific functional groups being installed.[8]
Data Presentation
Table 1: Troubleshooting Common Issues in Pyrazole C4 Functionalization
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Deactivated Ring (strong electron-withdrawing groups) | Use harsher reaction conditions (e.g., higher temperatures, stronger acids).[1][2] |
| Steric Hindrance | Modify the synthetic route to introduce C4-functionality before bulky groups.[1][2] | |
| Poor Regioselectivity | Similar C4/C5 Reactivity | Introduce a blocking group at the C5 position.[1][2] |
| Side Reactions | N-Alkylation | Protect the N1-Position.[1][3] |
Table 2: Effect of Different Solvents on the Regioselectivity of a Specific Pyrazole Synthesis
| Solvent | Regioisomeric Ratio (Product A : Product B) |
| Dichloromethane (DCM) | 60 : 40 |
| Tetrahydrofuran (THF) | 75 : 25 |
| 2,2,2-Trifluoroethanol (TFE) | 95 : 5 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 |
| Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[2] |
Experimental Protocols
Protocol 1: C4-Iodination of a 1,3,5-Trisubstituted Pyrazole
-
To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).
-
Heat the reaction mixture to 80 °C and stir for the time indicated in the table below.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: C4-Thiocyanation of a Pyrazole Substrate
-
Under a nitrogen atmosphere, prepare a mixture of phenyliodine dichloride (PhICl₂) (2.00 mmol) and ammonium thiocyanate (NH₄SCN) (2.00 mmol) in toluene (5 mL).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the pyrazole substrate (1.00 mmol) to the reaction mixture.
-
Continue stirring at 0 °C for 8 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: A logical workflow for troubleshooting low pyrazole yield.
Caption: Strategies to improve regioselectivity in pyrazole functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Suzuki Coupling with Bromo-pyrazoles
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of bromo-pyrazoles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromo-pyrazole is giving a low yield or failing completely. What are the most common causes?
A1: Low yields in Suzuki couplings of bromo-pyrazoles often stem from a few common issues:
-
Catalyst Inactivation or Inhibition: The free N-H group on the pyrazole ring can be acidic and may coordinate to the palladium catalyst, inhibiting its activity.[1]
-
Debromination (Hydrodehalogenation): A significant side reaction where the bromine atom is replaced by a hydrogen, leading to the formation of the parent pyrazole. This is often promoted by harsh reaction conditions or an unsuitable choice of base or ligand.[2][3]
-
Protodeboronation: The boronic acid coupling partner can be unstable, especially at higher temperatures, leading to its decomposition before it can participate in the catalytic cycle.[1]
-
Homocoupling: Self-coupling of the boronic acid to form a biaryl byproduct can occur, consuming the reagent.
-
Poor Reagent Purity/Activity: Degradation of the palladium catalyst, boronic acid, or the use of wet solvents can significantly hinder the reaction.
Q2: What is the best initial palladium catalyst and ligand combination to try for a bromo-pyrazole coupling?
A2: While the optimal system is substrate-dependent, a good starting point is a pre-catalyst featuring a bulky, electron-rich phosphine ligand.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and frequently successful catalyst for coupling bromo-heterocycles.[4][5]
-
Buchwald-type ligands and pre-catalysts (e.g., XPhos, SPhos) are often highly effective, particularly for challenging couplings, as they promote the crucial oxidative addition step and can help suppress side reactions like debromination.[2][3] The XPhosPdG2/XPhos system has been shown to be particularly effective in avoiding debromination.[3][6]
-
While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can work, they are often less effective for electron-rich or sterically hindered bromo-pyrazoles compared to more modern catalyst systems.[4]
Q3: How do I choose the right base and solvent for my reaction?
A3: The base and solvent system is critical for success.
-
Bases: An inorganic base is typically required. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices.[1][4] K₃PO₄ is a slightly stronger base and can be beneficial in some cases. For substrates with base-sensitive functional groups, a milder base like cesium fluoride (CsF) might be considered.
-
Solvents: A mixture of an organic solvent and water is standard. Common choices include 1,4-dioxane/water , dimethoxyethane (DME)/water , or THF/water .[1][4][7] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Anhydrous conditions with a base like K₃PO₄ can sometimes be used to minimize protodeboronation of the boronic acid.[7]
Q4: Does the position of the bromine atom on the pyrazole ring (e.g., 3-bromo, 4-bromo, 5-bromo) affect reactivity?
A4: Yes, the position of the bromine atom significantly influences the reactivity due to the electronic properties of the pyrazole ring. Generally, 3-bromopyrazoles tend to react faster and give higher yields than 4-bromopyrazoles under similar conditions.[1] The specific electronic environment of the C-Br bond affects the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.
Q5: Should I protect the N-H group on the pyrazole ring?
A5: N-H protection is a key strategy to overcome common issues. Many standard protocols for palladium-catalyzed reactions can fail with substrates bearing free N-H groups.[1] Protecting the nitrogen (e.g., with a Boc, SEM, or benzyl group) can prevent catalyst inhibition and significantly reduce or eliminate the debromination side reaction, leading to cleaner reactions and higher yields.[2] However, successful couplings on unprotected N-H pyrazoles have been reported, often requiring careful optimization of the catalyst and base.[1]
Troubleshooting Guide
This guide addresses specific experimental issues in a question-and-answer format.
Problem 1: I am observing a significant amount of debrominated pyrazole in my reaction mixture.
Answer: Debromination is a common side reaction. Here are several strategies to minimize it:
-
Protect the Pyrazole Nitrogen: As mentioned in the FAQ, protecting the acidic N-H proton is the most effective way to suppress debromination.[2]
-
Choose a Milder Base: Strong bases can promote debromination. Switching from a base like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃ is recommended.[2]
-
Select a Bulky Ligand: Use bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can accelerate the desired cross-coupling pathway relative to the debromination pathway.[2][3]
-
Lower the Reaction Temperature: If possible, reducing the reaction temperature may slow the rate of debromination more than the rate of the Suzuki coupling.
Problem 2: My starting materials are being consumed, but the yield of the desired product is low, and I see a significant amount of a biaryl byproduct derived from my boronic acid.
Answer: This indicates that homocoupling of the boronic acid is a major side reaction. Consider the following adjustments:
-
Ensure an Inert Atmosphere: Oxygen can promote homocoupling. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Use a Pd(0) Source: Some Pd(II) precatalysts can promote homocoupling during their initial reduction to the active Pd(0) species. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ may mitigate this issue.
-
Adjust Stoichiometry: Use a smaller excess of the boronic acid (e.g., 1.1–1.2 equivalents instead of 1.5 or more).
Problem 3: The reaction is sluggish, and a large amount of the bromo-pyrazole remains even after extended reaction times.
Answer: This points to an issue with the catalytic cycle, likely the initial oxidative addition step.
-
Switch to a More Active Catalyst System: This is the most common solution. If you are using a less active catalyst like Pd(PPh₃)₄, switch to a system with a more electron-rich and bulky ligand, such as a Buchwald-type precatalyst (e.g., XPhos Pd G3) or Pd(dppf)Cl₂.[3][4]
-
Increase Temperature: Suzuki couplings are often run at elevated temperatures (80–110 °C).[1][4] Increasing the temperature can accelerate a sluggish reaction, but be mindful of potential side reactions like protodeboronation.
-
Check Reagent Quality: Ensure your palladium catalyst has not degraded and that your solvents are anhydrous (if intended). The boronic acid should also be of high purity.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from literature to guide condition screening. Note that optimal conditions are highly substrate-specific.
Table 1: Screening of Palladium Catalysts Reaction: 5-bromo-1-ethyl-1H-indazole + N-Boc-2-pyrroleboronic acid[4][5]
| Entry | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME | 80 | 2 | 90 |
| 2 | Pd(PCy₃)₂ (10%) | K₂CO₃ | DME | 80 | 2 | 55 |
| 3 | Pd(PPh₃)₄ (10%) | K₂CO₃ | DME | 80 | 24 | 45 |
| 4 | Pd(PPh₃)₂Cl₂ (10%) | K₂CO₃ | DME | 80 | 24 | 35 |
Table 2: Optimization to Minimize Debromination Reaction: 3-bromo pyrazolo[1,5-a]pyrimidin-5-one + p-methoxyphenylboronic acid[3]
| Entry | Catalyst / Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Product Yield (%) | Debromination (%) |
| 1 | PdCl₂(PPh₃)₂ (5%) | Na₂CO₃ (2) | Dioxane | 110 | 9 | 91 |
| 2 | PdCl₂(dppf) (5%) | Na₂CO₃ (2) | Dioxane | 110 | 17 | 83 |
| 3 | XPhos Pd G2 (5%) / XPhos (5%) | K₂CO₃ (2) | EtOH/H₂O | 120 (µW) | 91 | 0 |
Experimental Protocols
General Protocol for Suzuki Coupling of a Bromo-pyrazole
This procedure is a representative example and may require optimization for specific substrates.
-
Reagent Preparation: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the bromo-pyrazole (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1–5 mol%). Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three to five times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe. The typical concentration is 0.1–0.2 M with respect to the bromo-pyrazole.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (typically 80–120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the bromo-pyrazole starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the desired product.
Visualizations
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Off-Target Effects of Pyrazole Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the off-target effects of pyrazole kinase inhibitors during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of pyrazole kinase inhibitors and why are they a concern?
A1: Off-target effects refer to the unintended interactions of a kinase inhibitor with proteins other than its primary therapeutic target. For pyrazole-based inhibitors, which are often designed to be ATP-competitive, the high degree of conservation in the ATP-binding pocket across the human kinome makes off-target binding a significant concern. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse side effects in clinical applications.[1][2]
Q2: My pyrazole-based inhibitor is showing a phenotype in a cell line that doesn't express the target kinase. What is the likely cause?
A2: This is a strong indication of off-target activity. Many kinase inhibitors can bind to and inhibit other kinases, especially at higher concentrations. It is crucial to characterize the selectivity profile of your inhibitor to understand its activity in various cellular contexts.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is a critical aspect of kinase inhibitor research. Several strategies can be employed:
-
Dose-Response Correlation: A true on-target effect should correlate with the inhibitor's potency (IC50) against the target kinase. Off-target effects may only appear at higher concentrations.
-
Rescue Experiments: If the observed phenotype is due to on-target activity, it should be possible to rescue or reverse the effect by overexpressing a mutated form of the target kinase that is resistant to the inhibitor.[3]
-
Genetic Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target kinase should mimic the phenotype observed with the inhibitor if the effect is on-target.
Q4: My pyrazole inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What are the potential reasons?
A4: This discrepancy is common and can be attributed to several factors:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing the free concentration available to interact with the target.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells into an inactive form.
-
Efflux by Cellular Transporters: The compound could be actively pumped out of the cell by efflux pumps.
Troubleshooting Guides
Issue 1: Unexpected or contradictory cellular phenotype observed.
This is a common challenge when working with kinase inhibitors and often points towards off-target effects or complex biological responses.
-
Possible Cause 1: Off-Target Kinase Inhibition: The pyrazole inhibitor may be affecting other kinases that are part of different signaling pathways, leading to the unexpected phenotype.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify other potential kinase targets of your inhibitor. This can be done through commercial services that screen your compound against a large panel of kinases.
-
-
Possible Cause 2: Paradoxical Pathway Activation: Some kinase inhibitors can paradoxically activate the signaling pathway they are intended to inhibit. For example, some RAF inhibitors can cause transactivation of RAF dimers in BRAF wild-type cells.[4]
-
Troubleshooting Step: Use Western blotting to examine the phosphorylation status of downstream effectors of the target pathway. An increase in phosphorylation where a decrease is expected could indicate paradoxical activation.
-
-
Possible Cause 3: Cell Line-Specific Effects: The observed phenotype may be unique to the specific cellular context you are using.
-
Troubleshooting Step: Test your inhibitor in multiple cell lines to determine if the unexpected effects are consistent across different backgrounds.
-
Issue 2: High levels of cytotoxicity observed at effective concentrations.
-
Possible Cause 1: On-Target Toxicity: Inhibition of the primary target kinase may be inherently toxic to the cells.
-
Troubleshooting Step: Confirm this by using a structurally unrelated inhibitor for the same target or by genetic knockdown of the target. If similar toxicity is observed, it is likely an on-target effect.
-
-
Possible Cause 2: Off-Target Toxicity: The cytotoxicity may be due to the inhibition of one or more off-target kinases that are essential for cell survival.
-
Troubleshooting Step: Refer to kinome profiling data to identify potential off-target kinases known to be critical for cell viability.
-
Data Presentation: Selectivity of FDA-Approved Pyrazole Kinase Inhibitors
The following tables summarize the inhibitory activity (IC50 in nM) of several FDA-approved pyrazole-based kinase inhibitors against their primary targets and a selection of known off-targets. This data highlights the varying degrees of selectivity among these compounds.
Table 1: Crizotinib
| Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) |
| ALK | ~3 | IGF-1R | 8 |
| ROS1 | ~3 | INSR | 7 |
| MET | ~150.8 |
Table 2: Ruxolitinib
| Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) |
| JAK1 | 3.3 | TYK2 | 19 |
| JAK2 | 2.8 | JAK3 | 428 |
Table 3: Erdafitinib
| Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) |
| FGFR1 | 1.2 | VEGFR2 | 36.8[5] |
| FGFR2 | 2.5 | ||
| FGFR3 | 3.0 | ||
| FGFR4 | 5.7 |
Table 4: Encorafenib
| Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) |
| BRAF V600E | 0.35 - 21 | GSK3-α/β | Inhibited[4] |
| CRAF | 0.30 - 8 | JNK1/2 (MAPK8/9) | Inhibited[4] |
| MAPKAPK2 | Inhibited[4] |
Table 5: Avapritinib
| Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) |
| KIT D816V | 0.27 | Minimal off-target activity reported | >1000 |
| PDGFRA D842V | 0.24 |
Experimental Protocols
1. Kinome Profiling
Objective: To determine the selectivity of a pyrazole kinase inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM) to identify potential off-targets.
-
Assay Performance: Submit the compound to a commercial vendor that offers kinase profiling services. These services typically use in vitro radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a panel of purified kinases.
-
Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. Follow-up with 10-point dose-response curves for any kinases that show significant inhibition (e.g., >70%) to determine their IC50 values.
2. Western Blot for Pathway Analysis
Objective: To assess the effect of a pyrazole kinase inhibitor on the phosphorylation status of its target and downstream signaling proteins.
Methodology:
-
Cell Treatment: Treat cells with the kinase inhibitor at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).
-
Lysate Preparation: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies that specifically recognize the phosphorylated and total forms of the target protein and key downstream signaling molecules.
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. Detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the level of the phosphorylated protein to the total protein to determine the effect of the inhibitor.
3. Cellular Thermal Shift Assay (CETSA)
Objective: To verify the direct engagement of a pyrazole kinase inhibitor with its target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the inhibitor or a vehicle control.
-
Heat Challenge: Heat the treated cells across a range of temperatures. The binding of the inhibitor will stabilize the target protein, increasing its melting temperature.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble target protein remaining at each temperature point using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[6][7]
Mandatory Visualizations
Caption: On- and off-target effects of a pyrazole kinase inhibitor.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Logical relationship of on- and off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cytotoxicity Assays for Novel Pyrazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cytotoxicity assays to evaluate novel pyrazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of novel pyrazole derivatives.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][2]
FAQs
-
Q1: What is the optimal cell seeding density for an MTT assay?
-
A1: Optimal seeding density is crucial for reliable results and varies between cell lines.[2][3] Generally, a density of 5,000-10,000 cells/well in a 96-well plate is a good starting point for many cancer cell lines.[1] It is highly recommended to perform a cell titration experiment to determine the ideal density for your specific cell line, ensuring that the cells are in the logarithmic growth phase during the assay.[3]
-
-
Q2: What is the maximum permissible concentration of DMSO as a solvent for pyrazole derivatives?
-
A2: The final concentration of DMSO in the cell culture medium should be kept constant across all treatments and should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[1] It is essential to include a vehicle control (medium with the same final DMSO concentration) in all experiments.[1]
-
-
Q3: My untreated control cells show low viability. What could be the cause?
-
A3: Several factors can lead to low viability in control wells, including improper cell handling, contamination (e.g., mycoplasma), or suboptimal culture conditions. Ensure aseptic techniques are followed, and regularly check the health and morphology of your cell cultures.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance in wells without cells. | - Contamination of the MTT reagent or culture medium.- Phenol red or serum in the medium can contribute to background. | - Use sterile, filtered reagents.- Prepare a background control with medium and MTT reagent but no cells to subtract from all readings. |
| Low absorbance values across the entire plate. | - Insufficient number of viable cells.- Low metabolic activity of the cell line.- Incomplete dissolution of formazan crystals. | - Optimize cell seeding density.[3]- Increase incubation time with the MTT reagent (e.g., from 2 to 4 hours).- Ensure complete solubilization of formazan by vigorous mixing or shaking.[1] |
| Inconsistent results between replicate wells. | - Uneven cell seeding.- Pipetting errors during the addition of pyrazole derivatives or reagents.- Presence of bubbles in the wells.[4] | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Centrifuge the plate briefly to remove bubbles or carefully dislodge them with a sterile pipette tip.[4] |
| Unexpectedly high viability at high concentrations of the pyrazole derivative. | - The compound may be precipitating out of solution at high concentrations.- The compound might interfere with the MTT reduction, leading to false-positive results.[5][6] | - Visually inspect the wells for any precipitate.- Test the compound's ability to reduce MTT in a cell-free system. |
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][7]
FAQs
-
Q1: What are the appropriate controls for an LDH assay?
-
Q2: Can I use serum-containing medium for my LDH assay?
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High background absorbance in the medium control. | - High intrinsic LDH activity in the serum used in the culture medium.[4][7] | - Reduce the serum concentration to 1-5%.[4][7]- Use a serum-free medium for the assay.- Include a "no-cell" control to determine the background from the medium and subtract it from all other readings.[8] |
| High spontaneous LDH release in untreated cells. | - Overly high cell density.- Vigorous pipetting during cell plating, causing cell damage.[4][7]- Cells are unhealthy or have been in culture for too long. | - Optimize the cell seeding density.- Handle the cell suspension gently during plating.[7]- Use healthy, low-passage number cells. |
| Low experimental absorbance values. | - Low cell density, resulting in a weak signal.[4] | - Increase the initial cell seeding density.[4] |
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer compounds. Key assays include Annexin V/Propidium Iodide (PI) staining and caspase activity assays.[1][10]
FAQs
-
Q1: What is the difference between early and late apoptosis in the Annexin V/PI assay?
-
A1: In early apoptosis, phosphatidylserine translocates to the outer cell membrane and is detected by Annexin V, while the cell membrane remains intact, excluding PI. In late apoptosis, the cell membrane loses its integrity, allowing PI to enter and stain the nucleus. Therefore, early apoptotic cells are Annexin V-positive and PI-negative, while late apoptotic cells are positive for both stains.[1]
-
-
Q2: Which caspases are most relevant to measure?
-
A2: Caspase-3 is a key executioner caspase and its activation is a hallmark of apoptosis.[10][11] Measuring the activity of initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway) can provide insights into the specific apoptotic pathway induced by the pyrazole derivative.[12]
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High percentage of necrotic cells (Annexin V-/PI+) in controls. | - Harsh cell handling during harvesting or staining. | - Handle cells gently, especially during trypsinization and centrifugation. |
| Weak or no signal in caspase activity assay. | - The pyrazole derivative may induce cytotoxicity through a non-apoptotic mechanism.- The time point of measurement is not optimal for detecting caspase activation. | - Consider other cytotoxicity assays (e.g., LDH).- Perform a time-course experiment to identify the peak of caspase activity. |
| High background fluorescence in flow cytometry. | - Inadequate washing of cells.- Autofluorescence of the pyrazole derivative. | - Ensure cells are washed thoroughly with binding buffer.- Include an unstained control treated with the compound to assess its intrinsic fluorescence. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values in µM) of various pyrazole derivatives against different cancer cell lines, as reported in the literature.
| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Compound 3f | Apoptosis Inducer | MDA-MB-468 | Triple-Negative Breast Cancer | 14.97 (24h), 6.45 (48h) | [1][13] |
| Compound 9d | Apoptosis Inducer | MDA-MB-231 | Breast Cancer | <10 | [1] |
| Compound 9e | Apoptosis Inducer | MCF-7 | Breast Cancer | <10 | [1] |
| Compound 10b | Bcl-2 Inhibitor | MCF-7 | Breast Cancer | 3.9 - 35.5 | [1][14] |
| Compound 10c | Bcl-2 Inhibitor | A549 | Lung Cancer | 3.9 - 35.5 | [1][14] |
| Compounds 22 & 23 | EGFR Inhibitor | MCF7, A549, HeLa, PC3 | Various | 2.82 - 6.28 | [15] |
| Compound 24 | EGFR Inhibitor | A549, HCT116 | Lung, Colorectal | 8.21, 19.56 | [15] |
| Compounds 12, 13, 14 | Tubulin Polymerization Inhibitor | MDA-MB231, HepG2 | Breast, Liver | 3.64 - 16.13 | [15] |
| Compound 6b | Pyrazole-chalcone | HNO-97 | Head and Neck | 10 | [16] |
| Compound 6d | Pyrazole-chalcone | HNO-97 | Head and Neck | 10.56 | [16] |
| Compound 2 | Pyrazole derivative | A549 | Lung Cancer | 220.20 | [17] |
Experimental Protocols & Workflows
General Workflow for Cytotoxicity Screening
This diagram outlines a typical workflow for assessing the cytotoxic effects of novel pyrazole derivatives.
Caption: General experimental workflow for cytotoxicity screening.
MTT Assay Protocol
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1]
-
Compound Preparation : Prepare serial dilutions of the pyrazole derivatives in culture medium from a DMSO stock solution. The final DMSO concentration should be below 0.5%.[1]
-
Treatment : Replace the medium in the wells with the medium containing the pyrazole derivatives at various concentrations. Include vehicle controls.
-
Incubation : Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[13][18]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 10-15 minutes.[1]
-
Absorbance Reading : Measure the absorbance at approximately 570 nm using a microplate reader.[2]
Apoptosis Signaling Pathway
Many pyrazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway, often involving the Bcl-2 family of proteins and subsequent caspase activation.[12][14]
Caption: Intrinsic apoptosis pathway induced by pyrazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. protocols.io [protocols.io]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. MTT (Assay protocol [protocols.io]
Validation & Comparative
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibitor Design
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement for other aromatic systems have cemented its importance in the development of targeted therapies, especially in oncology.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various classes of pyrazole-based kinase inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole core allows for its incorporation into inhibitors targeting a wide array of kinases. The substitutions on the pyrazole ring and the nature of the linked moieties significantly influence potency and selectivity.[1]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases and cancers.[4][5] Pyrazole-containing compounds have proven to be highly effective JAK inhibitors.
Table 1: Inhibitory Activity of Pyrazole-Based JAK Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1, JAK2 | ~3 | [1] |
| Ruxolitinib | JAK3 | ~430 | [1] |
| Golidocitinib | JAK1 | Potent (specific value not cited) | [1] |
Structure-Activity Relationship Insights:
-
Ruxolitinib , an FDA-approved drug, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. This structure binds to the active "DFG-in" conformation of JAK1.[1]
-
The selectivity of Golidocitinib for JAK1 over JAK2 is attributed to an ortho substitution on the pyrazole ring.[1] This highlights the critical role of positional substitution on the pyrazole core for achieving selectivity among closely related kinase family members.
Aurora Kinase Inhibitors
Aurora kinases (A, B, and C) are key regulators of mitosis, and their overexpression is common in many cancers.[6][7] The pyrazole scaffold is a cornerstone in the design of both pan-Aurora and isoform-selective inhibitors.[1]
Table 2: Inhibitory Activity of Pyrazole-Based Aurora Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| Tozasertib | Pan-Aurora | - | - | - | [1] |
| Ilorasertib | Pan-Aurora | - | - | - | [1] |
| Barasertib | Pan-Aurora | - | - | - | [1] |
| Compound 6 | Aurora A | 160 | HCT116 (colon) | 0.39 | [8] |
| Compound 6 | Aurora A | 160 | MCF-7 (breast) | 0.46 | [8] |
Structure-Activity Relationship Insights:
-
In the development of Barasertib , replacing a benzene ring with a pyrazole fragment led to potent inhibitors with improved drug-like properties, such as reduced lipophilicity.[1]
-
For the series of compounds including Compound 6 , SAR studies revealed that a nitro group substitution on an associated phenyl ring was more optimal for activity than hydrogen, methyl, methoxy, or chloro substituents.[8]
c-Met Inhibitors
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a significant role in tumor cell proliferation, survival, motility, and invasion.[2][9] Several pyrazole-containing molecules have been developed as c-Met inhibitors.
Table 3: Inhibitory Activity of Pyrazole-Based c-Met Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Crizotinib | c-Met, ALK | Potent (specific value not cited) | [1] |
| AMG 458 | c-Met | Potent (specific value not cited) | [5] |
Structure-Activity Relationship Insights:
-
Crizotinib , an FDA-approved inhibitor of c-Met and ALK, utilizes its pyrazole moiety to form a crucial hydrogen bond with the hinge region of the kinase.[1] The selectivity of Crizotinib is partly explained by a π-stacking interaction between its aromatic system and a tyrosine residue (Tyr1230) in the activation loop of c-Met.[1]
-
In the development of pyrazolone-based c-Met inhibitors like AMG 458 , understanding the binding mode in both c-Met and off-target kinases like VEGFR-2 enabled the design of more selective analogs.[5]
c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs are members of the mitogen-activated protein kinase (MAPK) family and are activated by stress stimuli, playing roles in inflammation and apoptosis.[4][7]
Table 4: Inhibitory Activity of Pyrazole-Based JNK Inhibitors
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 1 | JNK3 | 0.63 | [7] |
| Compound 37 | JNK3 | Potent (specific value not cited) | [7] |
| Compound 9c | JNK1 | <10 | [4] |
| Compound 10a | JNK1 | <10 | [4] |
| Compound 10d | JNK1 | <10 | [4] |
Structure-Activity Relationship Insights:
-
In a series of 4-(pyrazol-3-yl)-pyrimidines, the initial Compound 1 showed good potency for JNK3 and selectivity against p38.[7]
-
Interestingly, a 4-fluorophenyl substitution on the pyrazole ring (Compound 37 ) significantly boosted JNK3 potency but led to a loss of selectivity against p38.[7] This demonstrates the delicate balance between potency and selectivity that can be modulated by substitutions on the pyrazole scaffold.
Experimental Protocols
The determination of inhibitory activity is crucial for SAR studies. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase by quantifying the amount of ADP produced.[10][11]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the pyrazole-based test compounds in DMSO.
-
Add the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Incubate the plate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[10]
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate to each well. The ATP concentration should be close to the Km value for the kinase.[10]
-
Incubate the reaction for 30-60 minutes at 30°C.[10]
-
Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to kinase inhibition.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[12]
Cellular Phosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block a specific kinase signaling pathway within a cellular context by measuring the phosphorylation state of a downstream substrate.[13][14]
Materials:
-
Selected cell line
-
Complete culture medium
-
Pyrazole kinase inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the pyrazole inhibitor for a predetermined time. Include a vehicle control (DMSO).[13]
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[13]
-
Determine the protein concentration of the lysates and normalize all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Incubate with an HRP-conjugated secondary antibody.[13]
-
Apply the ECL substrate and capture the chemiluminescent signal.[13]
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the protein or a housekeeping protein.[13]
Differential Scanning Fluorimetry (DSF)
DSF is a thermal shift assay that measures the thermal stabilization of a protein upon ligand binding, which can be used to screen for inhibitors.[15][16]
Materials:
-
Purified protein of interest
-
SYPRO™ Orange dye
-
Test compounds
-
Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl)
-
Real-Time PCR system
Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the appropriate buffer.
-
Dispense the master mix into the wells of a 384-well PCR plate.
-
Add the test compounds at the desired concentration.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a Real-Time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm (ΔTm) in the presence of a compound indicates binding.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize key signaling pathways targeted by pyrazole kinase inhibitors and a general experimental workflow for their evaluation.
References
- 1. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c-MET [stage.abbviescience.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eubopen.org [eubopen.org]
comparing potency of pyrazole inhibitors with different halogen substitutions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. Within the landscape of heterocyclic compounds, pyrazoles have emerged as a "privileged" structure, forming the core of numerous inhibitors targeting a wide array of enzymes and receptors. This guide provides a comprehensive comparison of the potency of pyrazole inhibitors with different halogen substitutions, supported by experimental data and detailed methodologies.
The Impact of Halogenation on Inhibitor Potency
The substitution of hydrogen with a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) on the pyrazole ring or its appended aryl groups can profoundly influence inhibitor potency through a combination of steric and electronic effects. These include alterations in lipophilicity, hydrogen bonding capabilities, and the potential for halogen bonding interactions with the target protein. The following sections present a comparative analysis of halogenated pyrazole inhibitors across various biological targets.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the inhibitory potency of various halogenated pyrazole derivatives against different biological targets. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a quantitative measure for comparison.
Table 1: Inhibition of Monoamine Oxidase B (MAO-B) by Halogenated Pyrazolines
| Compound ID | Halogen Substitution (at para-position of phenyl ring) | IC50 (µM) for MAO-B | Ki (µM) for MAO-B |
| EH1 | -H (unsubstituted) | >10 | - |
| EH7 | -F | 0.063 | 0.034 |
| EH6 | -Cl | 0.165 | - |
| EH8 | -Br | 0.328 | - |
Data sourced from a study on halogenated pyrazolines as selective MAO-B inhibitors.
Table 2: Inhibition of Human Liver Alcohol Dehydrogenase (ADH) by 4-Substituted Pyrazoles
| Compound | Halogen Substitution (at 4-position of pyrazole ring) | Ki (µM) |
| Pyrazole | -H (unsubstituted) | 2.3 |
| 4-Bromopyrazole | -Br | 0.15 |
| 4-Iodopyrazole | -I | 0.12 |
Data sourced from a comparative guide on the biological activity of 4-iodopyrazole and other pyrazole derivatives.[1]
Table 3: Antimycobacterial Activity and CYP121A1 Inhibition of Halogenated Pyrazole-Imidazoles
| Compound ID | Halogen Substitution (at 4-position of phenyl ring) | MIC (µg/mL) against M. tuberculosis | KD (µM) for CYP121A1 |
| 7a | -H (unsubstituted) | 25 | 2.63 |
| 7f | -Br | 6.25 | - |
| 7g | -I | 6.25 | - |
Data sourced from a study on aryl substituted pyrazoles as inhibitors of Cytochrome P450 CYP121A1.[2]
Table 4: Inhibition of Akt1 Kinase by Pyrazole Derivatives
| Compound | Halogen Substitution | IC50 (nM) against Akt1 |
| 1 | Dichlorophenyl | 1.3 |
A study on pyrazole-based Akt inhibitors indicated that the dichlorophenyl moiety provided the highest biological activity, with other halogen substitutions leading to lower potency.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key experiments cited in the evaluation of pyrazole inhibitors.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.[4]
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Compounds (dissolved in DMSO)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the pyrazole test compounds in DMSO.
-
Add the diluted compounds to the wells of a 384-well plate. Include positive and negative controls.
-
Add the kinase enzyme solution to all wells and incubate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate. The final ATP concentration should be close to the Km value for the kinase.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is inversely proportional to kinase inhibition, is measured using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[5][6]
Materials:
-
Cancer cell line
-
Complete culture medium
-
Pyrazole test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the pyrazole compounds in the culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[5]
Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay measures the inhibition of MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B
-
Kynuramine (substrate for MAO-A)
-
p-Tyramine (substrate for MAO-B)
-
4-Hydroxyquinoline (product standard)
-
Potassium phosphate buffer
-
Test compounds
Procedure:
-
Pre-incubate the enzyme with various concentrations of the test inhibitor in potassium phosphate buffer.
-
Initiate the reaction by adding the respective substrate (kynuramine for MAO-A, p-tyramine for MAO-B).
-
After a set incubation period, stop the reaction by adding a strong base (e.g., NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline) at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 values.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of halogenated pyrazole inhibitors.
Caption: General scaffold of a pyrazole inhibitor with potential halogen substitution sites.
Caption: A typical workflow for evaluating the potency of novel pyrazole inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Selectivity Profile of 3-(Pyrazol-3-yl)aniline Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazole-aniline scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of the selectivity profiles of inhibitors based on the 3-(pyrazol-3-yl)aniline core, with a focus on derivatives featuring substitutions on the pyrazole and aniline rings. While specific data for 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline is not extensively available in the public domain, this guide synthesizes data from structurally related compounds to provide a valuable reference for researchers in the field. The presented data, experimental protocols, and pathway visualizations aim to facilitate the objective comparison of inhibitor performance and inform the design of next-generation selective kinase inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrazole-aniline based compounds against a panel of kinases. This data, extracted from various publicly available research articles, allows for a direct comparison of their potency and selectivity. It is important to note that assay conditions can vary between studies, and direct comparison of absolute IC50 values should be made with caution.
Table 1: Inhibitory Activity (IC50) of Aminopyrazole-based Inhibitors against JNK3 and p38α
| Compound ID | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity (Fold) |
| SR-3576 | JNK3 | 7 | p38α | >20,000 | >2857 |
| SR-3737 | JNK3 | 12 | p38α | 3 | 0.25 |
Data sourced from a study on aminopyrazole inhibitors of JNK3.[1][2]
Table 2: Inhibitory Activity (IC50) of various Pyrazole-based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) | Reference Compound |
| Compound 1 | Akt1 | 61 | HCT116 | 7.76 | GSK2141795 (18 nM) |
| Compound 8 | Aurora A | 35 | SW620 | 0.35 | - |
| Compound 8 | Aurora B | 75 | HCT116 | 0.34 | - |
| Barasertib (AZD1152) | Aurora B | <1 | - | - | - |
| AT7519 | CDK2 | 47 | - | - | - |
This table presents a compilation of data for various pyrazole-based inhibitors against different kinase targets and cell lines, as reviewed in a decade of research on substituted pyrazole-based kinase inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key assays commonly used in the selectivity profiling of kinase inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
-
Compound Preparation: Serially dilute the test compounds (e.g., this compound derivatives) in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate for the kinase, and the kinase buffer.
-
Inhibitor Addition: Add the serially diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration is typically kept close to the Km value for the specific kinase to ensure accurate determination of competitive inhibition.
-
Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Reagent).
-
Data Analysis: The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (e.g., Western Blot for Phospho-protein Levels)
This method assesses the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative levels of the phosphorylated protein. A decrease in the phospho-protein signal with increasing inhibitor concentration indicates target engagement and inhibition.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Caption: Experimental workflow for kinase inhibitor selectivity profiling.
Caption: Simplified MAPK signaling pathway, a common target of kinase inhibitors.
Caption: Structure-Activity Relationship (SAR) logic for pyrazole-aniline inhibitors.
References
- 1. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline and Other Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pyrazole-based kinase inhibitor scaffold, represented by compounds structurally related to 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline, with established quinazoline and pyrimidine-based kinase inhibitors. The information is supported by experimental data from publicly available literature to aid in the rational design and evaluation of novel kinase inhibitors.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. At the core of these inhibitors are specific chemical scaffolds that provide the foundational structure for binding to the ATP-binding site of kinases. This guide focuses on a comparative analysis of three prominent scaffolds: pyrazole, quinazoline, and pyrimidine.
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous kinase inhibitors targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and Aurora kinases.[1][2] The specific compound of interest, this compound, belongs to the pyrazolyl aniline class of compounds, which have shown potential as kinase inhibitors.
The quinazoline scaffold is a key component of several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, such as Gefitinib and Erlotinib.[3] These inhibitors have demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.
The pyrimidine scaffold is another cornerstone of kinase inhibitor design, most notably found in Imatinib and Dasatinib, which target the Bcr-Abl kinase in Chronic Myeloid Leukemia (CML).[4][5]
Comparative Kinase Inhibition Profile
The following tables summarize the in vitro half-maximal inhibitory concentration (IC50) values of representative compounds from each scaffold against a panel of selected kinases. This data provides a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of a Representative Pyrazole-Based Inhibitor (Compound 43d)
| Target Kinase | IC50 (nM) |
| CDK16 | 33 (EC50) |
| PCTAIRE family | 20 - 120 (EC50) |
| PFTAIRE family | 50 - 180 (EC50) |
Data for Compound 43d, a 3-amino-1H-pyrazole-based inhibitor, is presented as cellular EC50 values from a NanoBRET assay, which reflects target engagement within a cellular context.[6]
Table 2: Kinase Inhibition Profile of Quinazoline-Based Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Gefitinib | EGFR (Tyr1173) | 37 |
| EGFR (Tyr992) | 26 | |
| EGFR (wild-type, in vitro) | 2 | |
| Erlotinib | EGFR (in vitro) | 2 |
| EGFR (autophosphorylation in cells) | 20 |
Data for Gefitinib and Erlotinib is compiled from various in vitro enzymatic and cell-based assays.[1][7][8]
Table 3: Kinase Inhibition Profile of Pyrimidine-Based Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Imatinib | v-Abl | 600 |
| c-Kit | 100 | |
| PDGFR | 100 | |
| Bcr-Abl (cellular) | ~25-45 | |
| Dasatinib | Bcr-Abl | <1 |
| Src | 0.5 | |
| c-Kit | <30 | |
| PDGFRβ | <30 | |
| EphA2 | <30 |
Data for Imatinib and Dasatinib is compiled from a combination of cell-free and cell-based assays.[2][9][10][11]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding affinity of an inhibitor to a kinase.
Principle: The assay is based on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by a test compound. The kinase is labeled with a Europium (Eu)-chelate-labeled antibody, which serves as the FRET donor. The tracer is labeled with an Alexa Fluor™ 647 acceptor. When the tracer is bound to the kinase, excitation of the Eu-chelate results in FRET to the acceptor, producing a high FRET signal. An inhibitor that binds to the ATP site will compete with the tracer, leading to a decrease in the FRET signal.
Procedure:
-
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase/Eu-antibody mixture, and a 3X solution of the tracer in the appropriate kinase buffer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X test compound solution to the appropriate wells.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/Eu-antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a kinase inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitor in cell culture medium. Remove the existing medium from the wells and add the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blotting for Target Engagement
This technique is used to detect changes in the phosphorylation status of a target kinase or its downstream substrates, providing evidence of target engagement within a cellular context.
Procedure:
-
Cell Lysis: Treat cells with the kinase inhibitor at various concentrations and for different time points. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a total protein antibody as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and add a chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target for quinazoline-based kinase inhibitors.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Workflow Diagram
This diagram outlines a typical workflow for the screening and validation of a novel kinase inhibitor.
Caption: Kinase Inhibitor Discovery Workflow.
References
- 1. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pyrazole Compound Activity: A Comparative Guide for Cell-Based Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various pyrazole compounds in cell-based assays, supported by experimental data. Pyrazole derivatives are a significant class of heterocyclic compounds that have demonstrated a wide spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry and drug discovery. [1][2]
The versatile nature of the pyrazole ring allows for extensive chemical modifications, leading to the development of compounds that can selectively target various cellular components and signaling pathways.[2][3] Numerous pyrazole-containing drugs have received clinical approval for treating a range of diseases, from cancer to inflammatory conditions.[4][5] This guide focuses on the validation of their activity in preclinical, cell-based settings, offering insights into their efficacy and mechanisms of action.
Comparative Efficacy of Pyrazole Derivatives
The anti-proliferative activity of pyrazole compounds has been extensively evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are key metrics for comparing the potency of these compounds. Lower values indicate greater potency.
| Compound/Derivative | Cell Line | IC50 / GI50 (µM) | Primary Target/Mechanism | Reference |
| Compound 5b | K562 (Leukemia) | 0.021 | Tubulin Polymerization Inhibitor | [1] |
| A549 (Lung Cancer) | 0.69 | Tubulin Polymerization Inhibitor | [1] | |
| Compound 43 | MCF-7 (Breast Cancer) | 0.25 | PI3 Kinase Inhibitor | [2] |
| Compound 25 | HT29 (Colon Cancer) | 3.17 - 6.77 | VEGFR-2 Inhibitor | [2] |
| PC3 (Prostate Cancer) | 3.17 - 6.77 | VEGFR-2 Inhibitor | [2] | |
| A549 (Lung Cancer) | 3.17 - 6.77 | VEGFR-2 Inhibitor | [2] | |
| U87MG (Glioblastoma) | 3.17 - 6.77 | VEGFR-2 Inhibitor | [2] | |
| Compound 29 | HepG2 (Liver Cancer) | 10.05 | CDK2 Inhibitor | [2] |
| MCF-7 (Breast Cancer) | 17.12 | CDK2 Inhibitor | [2] | |
| Caco2 (Colon Cancer) | 25.24 | CDK2 Inhibitor | [2] | |
| A549 (Lung Cancer) | 29.95 | CDK2 Inhibitor | [2] | |
| Compound 41 | MCF-7 (Breast Cancer) | 1.937 (µg/mL) | ERK2 Inhibitor | [2] |
| HepG2 (Liver Cancer) | 3.695 (µg/mL) | ERK2 Inhibitor | [2] | |
| Compound 42 | HCT116 (Colon Cancer) | 2.914 (µg/mL) | ERK2 Inhibitor | [2] |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver Cancer) | 6.1 | CDK-2 Inhibitor | [6] |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver Cancer) | 7.9 | CDK-2 Inhibitor | [6] |
Key Signaling Pathways Targeted by Pyrazole Compounds
Pyrazole derivatives have been shown to modulate several critical signaling pathways implicated in cell growth, proliferation, and survival. Their ability to inhibit key enzymes, such as kinases, within these pathways is a primary mechanism of their therapeutic potential.[7][8]
Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.[7]
Caption: Inhibition of the JAK/STAT signaling pathway.[7]
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the accurate assessment of compound activity. Below are methodologies for key cell-based assays used to validate the efficacy of pyrazole derivatives.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is greater than 90%.
-
Dilute cells in complete culture medium to a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50/GI50 value by plotting the percentage of viability against the log of the compound concentration.
-
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the pyrazole compound at various concentrations for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them drop-wise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.[7]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[7]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.
-
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment:
-
Treat cells with the pyrazole compound as described for the cell cycle analysis.
-
-
Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
General Workflow for Evaluating Novel Pyrazole Inhibitors
A systematic approach is essential for the efficient evaluation of novel pyrazole-based compounds. The following workflow outlines the key steps from initial screening to mechanism of action studies.
Caption: General workflow for evaluating a novel kinase inhibitor.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole-Based Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of several key pyrazole-based kinase inhibitors. Supported by experimental data, this analysis delves into the potency and selectivity of these critical therapeutic agents.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant clinical success. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases such as cancer, making them prime therapeutic targets. This guide offers a comparative analysis of prominent pyrazole-based kinase inhibitors targeting key kinase families, including Janus kinases (JAKs), SRC family kinases, and others. By presenting key experimental data in a structured format, detailing methodologies, and visualizing complex biological pathways, this guide aims to be an invaluable resource for the scientific community.
Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected FDA-approved pyrazole-based inhibitors against their primary targets and a panel of other kinases. This data provides a quantitative measure of their potency and selectivity, crucial factors in drug development. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Table 1: IC50 Values of Pyrazole Kinase Inhibitors Against Primary Targets
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Crizotinib | ALK, MET | 20-25 (ALK) |
| ROS1 | 5-20 | |
| Ruxolitinib | JAK1, JAK2 | ~3 (JAK1), ~3 (JAK2)[1] |
| Erdafitinib | FGFR1, FGFR2, FGFR3, FGFR4 | 1.2 (FGFR1), 2.5 (FGFR2), 3.0 (FGFR3), 5.7 (FGFR4) |
Table 2: Selectivity Profile of Ruxolitinib Against a Panel of Kinases (KINOMEScan)
| Kinase | Kd (nM) |
| JAK2 | 0.0 |
| TYK2 | 0.9 |
| JAK3 | 2.0 |
| JAK1 | 3.4 |
| MAP3K2 | 41.0 |
| CAMK2A | 46.0 |
| ROCK2 | 52.0 |
| ROCK1 | 60.0 |
| DCAMKL1 | 68.0 |
| DAPK1 | 72.0 |
| DAPK3 | 89.0 |
| CAMK2D | 90.0 |
| LRRK2(G2019S) | 90.0 |
| DAPK2 | 97.0 |
| GAK | 99.0 |
| Data derived from DiscoveRx KINOMEscan® screen.[1] |
Key Signaling Pathways
To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they target.
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for common assays used in the characterization of pyrazole kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound by measuring the amount of ATP remaining after a kinase reaction.
Materials:
-
Purified kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (pyrazole inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Comparative Guide to 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. In oncology, pyrazole derivatives have emerged as a promising class of small molecules with potent anticancer properties. These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of analogs of 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline, a specific pyrazole-based scaffold, and their performance in cancer research. While direct experimental data for this exact parent compound is limited in publicly available literature, this guide draws comparisons from closely related pyrazolyl-aniline analogs and other pyrazole derivatives to provide valuable insights for drug discovery and development.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxicity of various pyrazole analogs against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure for comparison.
| Compound ID | Core Structure | Target Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative (5a) | MCF-7 (Breast) | 1.88 ± 0.11 | [1] |
| B16-F10 (Melanoma) | 2.12 ± 0.15 | [1] | ||
| Analog 2 | Pyrazoline derivative (11) | AsPC-1 (Pancreatic) | 16.8 | [2] |
| U251 (Glioblastoma) | 11.9 | [2] | ||
| Analog 3 | Pyrazoline-linked 4-methylsulfonylphenyl scaffold (18c) | HL-60 (Leukemia) | 8.43 | [3] |
| MDA-MB-231 (Breast) | 12.54 | [3] | ||
| MCF-7 (Breast) | 16.2 | [3] | ||
| Analog 4 | Pyrazoline-linked 4-methylsulfonylphenyl scaffold (18g) | HL-60 (Leukemia) | 10.43 | [3] |
| MCF-7 (Breast) | 11.70 | [3] | ||
| MDA-MB-231 (Breast) | 4.07 | [3] | ||
| Analog 5 | Pyrazoline-linked 4-methylsulfonylphenyl scaffold (18h) | HL-60 (Leukemia) | 8.99 | [3] |
| MCF-7 (Breast) | 12.48 | [3] | ||
| MDA-MB-231 (Breast) | 7.18 | [3] | ||
| PTA-1 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | MDA-MB-231 (Breast) | Low micromolar | [4] |
| Doxorubicin | (Standard Chemotherapy) | Varies | Varies |
Key Mechanistic Insights
Research into pyrazole derivatives has revealed several key mechanisms of action contributing to their anticancer effects. These often involve the inhibition of protein kinases that are crucial for tumor growth and survival.
Kinase Inhibition
Many pyrazole-based compounds function as ATP-competitive inhibitors of various kinases. The pyrazole ring can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase.
-
Cyclin-Dependent Kinases (CDKs): Analogs of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline have been shown to inhibit CDK2/cyclin E, a key complex for cell cycle progression, with IC50 values in the low micromolar range.[1]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Certain pyrazoline derivatives have demonstrated inhibitory activity against VEGFR2, a key regulator of angiogenesis. This suggests a potential role for these compounds in preventing tumor neovascularization.[3]
Induction of Apoptosis
Several pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.
-
Caspase Activation: The novel pyrazole derivative, PTA-1, was found to induce apoptosis in triple-negative breast cancer cells by activating caspase-3/7.[4]
-
Reactive Oxygen Species (ROS) Generation: Some pyrazole derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death.
Experimental Protocols
This section provides an overview of the methodologies used in the cited research to evaluate the anticancer properties of pyrazole analogs.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyrazole analogs) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.
-
Cell Treatment: Cells are treated with the test compound for a defined period.
-
Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes) are added.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).
Kinase Inhibition Assay
Various in vitro kinase assay formats can be used to determine the inhibitory activity of compounds against specific kinases. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: The kinase, substrate, ATP, and the test compound at various concentrations are combined in a reaction buffer.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.
-
Detection: A kinase detection reagent is added, which stops the kinase reaction and measures the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.
Visualizing Molecular Pathways and Workflows
Signaling Pathways
The following diagram illustrates a simplified signaling pathway that can be targeted by pyrazole-based kinase inhibitors.
Caption: Simplified RTK signaling cascade targeted by pyrazole inhibitors.
Experimental Workflow
The following diagram outlines a typical workflow for the initial screening and evaluation of novel anticancer compounds.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Assays for Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in the design of potent and selective kinase inhibitors. The successful development of numerous FDA-approved pyrazole-based drugs underscores the therapeutic potential of this chemical class. To effectively advance novel pyrazole-based candidates, a robust and well-defined in vitro testing strategy is paramount. This guide provides a comparative overview of key in vitro assays, complete with experimental protocols and performance data to aid in the selection of the most appropriate methods for your research.
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a purified kinase enzyme. These assays are typically conducted in a cell-free system and are essential for initial screening and structure-activity relationship (SAR) studies.
Luminescence-Based Assays: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light is directly proportional to the kinase activity.
Table 1: Comparison of Pyrazole-Based Inhibitors in Biochemical Kinase Assays
| Compound | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Afuresertib | Akt1 | Kinase Assay | 0.08 (Ki) | [1] |
| Compound 3 | ALK | Biochemical Assay | 2.9 | [1] |
| Compound 6 | Aurora A | Biochemical Assay | 160 | [1] |
| Compound 17 | Chk2 | Cell-free Assay | 17.9 | [2] |
| Crizotinib | ALK | Biochemical Assay | ~3 | [3] |
| Ruxolitinib | JAK1 | Biochemical Assay | 3.3 | [3] |
| Ruxolitinib | JAK2 | Biochemical Assay | 2.8 | [3] |
| Erdafitinib | FGFR1 | Biochemical Assay | 1.2 | [3] |
| Erdafitinib | FGFR2 | Biochemical Assay | 2.5 | [3] |
| Erdafitinib | FGFR3 | Biochemical Assay | 3.0 | [3] |
| Erdafitinib | FGFR4 | Biochemical Assay | 5.7 | [3] |
| Asciminib | BCR-ABL1 | Biochemical Assay | 3.8 | [3] |
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Pyrazole-based test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white, opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the pyrazole-based test compounds in DMSO.
-
Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare the enzyme solution by diluting the kinase stock in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.[4]
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Prepare a substrate/ATP mixture in 1x Kinase Assay Buffer. The final ATP concentration should ideally be at or near the Km for the specific kinase.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.[4]
-
Incubate the plate at 30°C for 60 minutes.[4]
-
After the kinase reaction, equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[4][5]
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cell-Based Assays: Assessing Inhibitor Activity in a Biological Context
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by evaluating the inhibitor's effect within a living cell. These assays are essential for confirming cellular potency and assessing downstream functional outcomes.
Cell Viability and Proliferation Assays: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Table 2: Comparison of Pyrazole-Based Inhibitors in Cell-Based Assays
| Compound | Target Cell Line | Assay Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 (colon) | Cell Viability Assay | 0.95 | [1][2] |
| Compound 3 | - | Cellular Assay | 27 | [1] |
| Compound 6 | HCT116 (colon) | Cell Viability Assay | 0.39 | [1][2] |
| Compound 6 | MCF-7 (breast) | Cell Viability Assay | 0.46 | [1][2] |
| Crizotinib | NCI-H929 | Cell Proliferation Assay | 0.53 | [3] |
| Crizotinib | CCRF-CEM | Cell Proliferation Assay | 0.43 | [3] |
| Encorafenib | A375 (melanoma) | Cell Proliferation Assay | 0.03 | |
| Pirtobrutinib | TMD8 (lymphoma) | Cell Proliferation Assay | 0.006 |
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole-based test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid and 16% SDS)[6]
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole-based test compounds in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a CO₂ incubator at 37°C.[1]
-
After the incubation period, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Carefully remove the medium containing MTT.[7]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Signaling Pathway Analysis
Understanding the impact of a pyrazole-based inhibitor on specific signaling pathways is crucial for elucidating its mechanism of action. Western blotting is a common technique used to assess the phosphorylation status of key proteins within a targeted pathway.
Conclusion
The selection of appropriate in vitro assays is a critical step in the discovery and development of novel pyrazole-based kinase inhibitors. A tiered approach, beginning with biochemical assays to establish direct inhibitory potency and followed by cell-based assays to confirm cellular activity and functional effects, provides a comprehensive evaluation of a compound's potential. The data and protocols presented in this guide offer a foundation for designing and executing a robust in vitro testing cascade, ultimately enabling the identification and advancement of promising new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. promega.com [promega.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
For Immediate Reference: Treat 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline as Hazardous Waste. Due to its chemical structure as a halogenated aromatic amine and a pyrazole derivative, this compound requires specialized disposal procedures to mitigate risks to personnel and the environment. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following guidelines are based on data from structurally similar chemicals and established laboratory safety protocols.
Hazard Profile and Safety Precautions
Handle this compound with caution, assuming it possesses hazards similar to related compounds. These hazards include potential skin and eye irritation, and toxicity if ingested or inhaled.[1][2][3][4] Always operate in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles.
-
Body Protection: A standard laboratory coat.
Quantitative Hazard Data for Structurally Related Compounds
The following table summarizes toxicity and hazard information for compounds with similar functional groups, providing a basis for a conservative safety approach.
| Hazard Category | Finding for Structurally Similar Compounds | Compound Example |
| Acute Oral Toxicity | Harmful if swallowed. | 4-Bromoaniline |
| Acute Dermal Toxicity | Toxic in contact with skin. | 4-Bromoaniline |
| Skin Irritation | Classified as a skin irritant.[2] | 4-Bromo-3-nitroaniline |
| Eye Irritation | Causes serious eye irritation.[2] | 4-Bromo-3-nitroaniline |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects. | 4-Bromoaniline |
Step-by-Step Disposal Protocol
Adherence to a strict, procedural disposal plan is critical for safety and regulatory compliance.
Step 1: Waste Segregation
All waste materials containing this compound must be segregated as "Halogenated Organic Waste." [1][5] This includes:
-
Unused or expired solid compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, vials).
-
Contaminated cleaning materials (e.g., absorbent pads, wipes).
-
Rinsate from cleaning contaminated glassware (the first rinse must be collected as hazardous waste).[5]
Crucially, do not mix this waste stream with non-halogenated chemical waste.
Step 2: Waste Collection and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, tight-fitting lid.[1][5]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other constituents and their approximate concentrations.
-
Appropriate hazard warnings (e.g., "Harmful," "Irritant").
-
The date when waste accumulation began.
-
Step 3: Temporary Storage
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.[1] This area should be secure and away from incompatible materials such as strong oxidizing agents.[6]
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed professional hazardous waste disposal company.[1] The most common and recommended method for halogenated organic compounds is high-temperature incineration at a licensed facility.
Do not attempt to dispose of this chemical down the drain or in regular trash.
Experimental Workflow & Disposal Logic
The following diagrams illustrate the necessary workflows for handling and disposing of this compound.
Caption: Chemical handling and disposal workflow.
Caption: Logical relationship for disposal classification.
References
Personal protective equipment for handling 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
Essential Safety and Handling Guide for 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment : Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]
-
Personnel Training : Verify that all personnel involved are trained on the potential hazards and emergency procedures.[3]
Handling the Compound
-
Personal Protective Equipment : Don all required PPE as outlined in the table above before entering the handling area.
-
Weighing : When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.
-
Dissolving : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions : For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
Post-Handling Procedures
-
Decontamination : Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
-
Glove Removal : Remove gloves using the proper technique to avoid skin contact with the outer surface.[4]
-
Hand Washing : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[5]
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.[6][7] |
| Contaminated Materials | Dispose of contaminated gloves, weigh boats, and other disposable materials in the solid hazardous waste container.[7] |
All waste must be disposed of in accordance with local, state, and federal regulations.[8]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
